molecular formula C16H25N3O2 B6320242 L-Leucyl-L-phenylalanine methylamide CAS No. 169812-43-5

L-Leucyl-L-phenylalanine methylamide

Cat. No.: B6320242
CAS No.: 169812-43-5
M. Wt: 291.39 g/mol
InChI Key: MYTAFXBNPKBRNX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-phenylalanine methylamide is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.19467705 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTAFXBNPKBRNX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Role of L-Leucyl-L-phenylalanine methylamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucyl-L-phenylalanine methylamide (L-Leu-L-Phe-NHMe) acts as a pivotal substrate in the field of chemo-enzymatic peptide synthesis (CEPS) . Unlike standard reagents used in Solid Phase Peptide Synthesis (SPPS), this molecule serves a specialized biological function: it is a "privileged substrate" for Cathepsin C (Dipeptidyl Peptidase I) .

Its primary utility lies in protease-catalyzed polymerization . Under specific physiological conditions, Cathepsin C does not degrade this dipeptide but instead utilizes the methylamide moiety as a leaving group to drive the head-to-tail polymerization of Leu-Phe units. This mechanism allows researchers to synthesize hydrophobic polypeptides with defined sequence periodicity


 without the racemization risks associated with chemical coupling.

This guide details the mechanistic grounding, experimental protocols, and analytical workflows for utilizing L-Leu-L-Phe-NHMe in enzymatic synthesis.

Molecular Architecture & Properties[1][2]

To understand the utility of L-Leu-L-Phe-NHMe, one must distinguish it from its free acid and ester counterparts. The C-terminal modification is the functional switch that dictates enzymatic behavior.

PropertySpecificationRelevance to Synthesis
Chemical Formula

Hydrophobic dipeptide core with activated C-terminus.
Molecular Weight 291.39 g/mol Low MW facilitates rapid diffusion into enzyme active sites.
C-Terminal Group Methylamide (

)
Critical Feature: Acts as a leaving group that is less labile than an ester but more reactive than a free acid, favoring transpeptidation over hydrolysis.
Solubility Soluble in alcohols/water mixturesAllows reaction in semi-aqueous systems, essential for precipitating growing polymer chains.
pKa (Terminal Amine) ~7.8Determines the protonation state required for nucleophilic attack during polymerization.

The Enzymatic Mechanism: Cathepsin C Mediated Polymerization[3]

The biological role of L-Leu-L-Phe-NHMe in synthesis is governed by Cathepsin C (DPPI) , a lysosomal cysteine protease. While typically a degradative enzyme, Cathepsin C functions as a transferase at near-neutral pH.

The Ping-Pong Mechanism

The reaction follows a substituted enzyme mechanism (Ping-Pong Bi-Bi). The enzyme acts as a "molecular sewing machine," transferring the dipeptide unit from the methylamide precursor to the N-terminus of a growing chain.

  • Acylation: The active site cysteine (Cys234) attacks the carbonyl carbon of L-Leu-L-Phe-NHMe.

  • Release: The methylamine (

    
    ) leaving group is released. An Acyl-Enzyme Intermediate  is formed.
    
  • Deacylation (Transfer):

    • Hydrolysis path (Unwanted): Water attacks the intermediate

      
       Free acid (Termination).
      
    • Aminolysis path (Synthesis): The N-terminal amine of another dipeptide or oligomer attacks the intermediate

      
       Peptide bond formation.
      
Mechanism Diagram

The following diagram illustrates the competition between hydrolysis and polymerization, highlighting the role of the methylamide leaving group.

CathepsinC_Mechanism Enzyme Cathepsin C (Free Enzyme) Complex Acyl-Enzyme Intermediate Enzyme->Complex + Substrate (Acylation) Substrate L-Leu-L-Phe-NHMe (Substrate) Product_Poly (Leu-Phe)n (Polymer Product) Complex->Product_Poly + Nucleophile (R-NH2) (Polymerization) Product_Hydro Leu-Phe-OH (Hydrolysis Byproduct) Complex->Product_Hydro + H2O (Hydrolysis) LeavingGroup Methylamine (NH2Me) Complex->LeavingGroup Release Product_Poly->Enzyme Regenerate

Figure 1: The catalytic cycle of Cathepsin C. High pH and high substrate concentration favor the green path (Polymerization) over the red path (Hydrolysis).

Experimental Protocol: Enzymatic Polymerization

Objective: Synthesize insoluble oligomers of


 using L-Leu-L-Phe-NHMe.
Reagents & Buffer System
  • Enzyme: Cathepsin C (purified from bovine spleen or recombinant).

  • Substrate: L-Leu-L-Phe-NHMe (25–50 mM final concentration).

  • Activator Buffer:

    • pH: 7.4 – 7.8 (Strict control required; < pH 6.0 causes hydrolysis).

    • Reducing Agent: 5 mM

      
      -mercaptoethanol or DTT (Essential to keep active site Cysteine reduced).
      
    • Halide Requirement: 100 mM NaCl (Cathepsin C is a chloride-dependent protease; it is inactive without

      
      ).
      
Step-by-Step Methodology
  • Pre-Activation: Dissolve Cathepsin C in the Activator Buffer (pH 7.6, 100 mM NaCl, 5 mM DTT). Incubate at 37°C for 5 minutes to ensure the active site is reduced and chloride-bound.

  • Substrate Addition: Dissolve L-Leu-L-Phe-NHMe in a minimal volume of methanol or DMF (if solubility is an issue), then dilute into the aqueous reaction mixture. Ensure organic solvent does not exceed 10% v/v.

  • Reaction Phase: Incubate at 37°C with gentle shaking.

    • Observation: The reaction is driven by solubility. As the chain length grows (n=3, 4, 5...), the hydrophobic polypeptide

      
       will exceed its solubility limit and precipitate.
      
    • Thermodynamic Drive: The precipitation removes the product from equilibrium, driving the reaction forward (Le Chatelier’s principle).

  • Termination & Harvest:

    • Stop reaction by adding dilute acetic acid (drops pH to < 4.0, deactivating enzyme).

    • Centrifuge the mixture (10,000 x g, 10 min).

    • Pellet: Contains the target polymer

      
      .
      
    • Supernatant: Contains unreacted monomer and methylamine.

  • Purification: Wash the pellet 3x with water and 1x with ethanol to remove trapped monomers. Lyophilize to obtain white powder.

Analytical Validation Workflow

Trustworthiness in this protocol relies on verifying that the product is indeed a linear polymer and not an aggregate of monomers.

MALDI-TOF Mass Spectrometry

This is the gold standard for validating the degree of polymerization (DP).

  • Matrix: DHB (2,5-Dihydroxybenzoic acid).

  • Expected Spectra: You should observe a "ladder" pattern.

    • Peak 1:

      
       (Monomer unit mass - water)
      
    • Peak 2:

      
       (Dimer)
      
    • Peak 3:

      
       (Trimer)
      
  • Interpretation: The mass difference between peaks must exactly match the residue mass of Leu-Phe (approx 262 Da + linkage).

Analytical Workflow Diagram

Workflow Start Crude Reaction Mix (Precipitate) Wash Solvent Wash (Water/Ethanol) Start->Wash Remove Monomers Dissolve Dissolve in HFIP (Hexafluoroisopropanol) Wash->Dissolve Solubilize Polymer Analysis MALDI-TOF MS & GPC Dissolve->Analysis Verify DP

Figure 2: Downstream processing and quality control workflow.

Biological Implications & Troubleshooting

The "Amyloid" Connection (Recent Insights)

While this guide focuses on synthesis, researchers must be aware of the pathological relevance . Recent studies (2024-2025) indicate that Cathepsin C-mediated ligation of dipeptides (like Leu-Phe) occurs in lysosomes, generating fibrils that resemble amyloid plaques.

  • Safety Note: When handling the synthesized

    
     polymers, treat them as potential amyloidogenic agents. They can induce membrane permeabilization in cell assays.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation pH too low (< 6.5)Adjust pH to 7.4-7.8. Hydrolysis is outcompeting transferase activity.
Low Yield Missing HalidesAdd NaCl to 100 mM. Cathepsin C is inactive without

.
Oxidized Enzyme Old Reducing AgentPrepare fresh DTT/Cysteine. The active site Cys oxidizes rapidly.
Product is Dimer only Substrate conc. too lowIncrease L-Leu-L-Phe-NHMe concentration (>50mM) to favor intermolecular attack.

References

  • Polymerization of Dipeptide Amides by Cathepsin C. Biochemistry (1962).[1] The foundational paper establishing the mechanism of dipeptide polymerization. [Link]

  • Cathepsin C-Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils. bioRxiv (2025).[2] Modern context linking this synthesis mechanism to lysosomal toxicity and amyloidogenesis. [Link]

  • Discovery of Novel Inhibitors of Cathepsin C. Journal of Medicinal Chemistry (2010).[3] Provides structural insights into the S1/S2 pockets that bind Leu-Phe. [Link]

Sources

Leu-Phe-NHMe as a model substrate for protease kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucyl-Phenylalanyl-Methylamide (Leu-Phe-NHMe) is a synthetic dipeptide derivative that serves as a cornerstone substrate in the kinetic characterization of endopeptidases, particularly metalloproteases like Thermolysin and aspartic proteases like Pepsin .

Unlike simple dipeptides, the C-terminal methylamide (NHMe) block eliminates the terminal carboxylate charge. This modification is critical: it mimics the continuous peptide backbone of a protein, forcing the enzyme to recognize the substrate based solely on side-chain specificity (P1/P1' interactions) rather than electrostatic attraction to a C-terminus.

This guide details the mechanistic rationale, experimental protocols, and data analysis frameworks required to use Leu-Phe-NHMe for determining


, 

, and inhibition constants (

).

Part 1: The Molecular Logic

Structural Advantage

In protease kinetics, the validity of a model substrate depends on how well it mimics a natural protein segment.

  • The P1 Residue (Leucine): Provides a hydrophobic side chain that fits into the S1 subsite (or interacts with the surface, depending on the enzyme).

  • The P1' Residue (Phenylalanine): A bulky aromatic residue. For Thermolysin, the S1' pocket is a deep hydrophobic cleft specifically evolved to bind such groups.

  • The Methylamide Block (-NHMe): This is the functional key. By converting the carboxyl group to a neutral amide, Leu-Phe-NHMe prevents non-productive binding modes associated with free carboxylates (which can chelate active site metals or form salt bridges).

Mechanistic Pathway (Thermolysin Focus)

Thermolysin (EC 3.4.24.27) is the standard model for zinc-dependent metalloproteases. It catalyzes the hydrolysis of the peptide bond between Leucine and Phenylalanine.

Graphviz Diagram: Thermolysin Catalytic Cycle

The following diagram illustrates the zinc-mediated hydrolysis mechanism using Leu-Phe-NHMe.

ThermolysinMechanism Enzyme Thermolysin (E) [Zn2+ Active Site] ES_Complex Michaelis Complex (ES) Zn2+ polarizes C=O of Leu Enzyme->ES_Complex Binding (k1) Substrate Substrate (S) Leu-Phe-NHMe Substrate->ES_Complex Binding (k1) Transition Tetrahedral Intermediate Water attack (Glu143 base) ES_Complex->Transition Catalysis (k2) Product1 Product 1 (P1) Leucine (C-term free) Transition->Product1 Collapse Product2 Product 2 (P2) Phe-NHMe Transition->Product2 Release Product1->Enzyme Regeneration Product2->Enzyme

Figure 1: The catalytic cycle of Thermolysin hydrolyzing Leu-Phe-NHMe. The reaction is driven by the Zinc ion polarizing the carbonyl, facilitating nucleophilic attack by a water molecule activated by Glu143.

Part 2: Experimental Protocol

Reagent Preparation

Critical Safety & Solubility Note: Leu-Phe-NHMe is hydrophobic. Direct dissolution in aqueous buffer often leads to micro-precipitation, which scatters light and invalidates UV kinetics.

  • Substrate Stock (50 mM):

    • Dissolve Leu-Phe-NHMe (MW ~291.4 g/mol ) in 100% DMSO or DMF.

    • Validation: Solution must be crystal clear. Store at -20°C.

  • Assay Buffer (Thermolysin Specific):

    • 0.1 M Tris-HCl, pH 7.2.

    • 2.5 M NaBr (promotes solubility and stability).

    • 10 mM CaCl₂ (Essential for Thermolysin thermal stability).

    • Note: Avoid phosphate buffers as they can precipitate calcium.

Determination of Extinction Coefficient ( )

You cannot rely on literature values alone for


 due to solvent effects. You must determine it experimentally using the Endpoint Method .
  • Prepare a known concentration of substrate (e.g., 100 µM) in the Assay Buffer.

  • Measure Absorbance (

    
    ) at 230–280 nm (typically 250 nm provides a good balance of signal vs. background).
    
  • Add a high concentration of enzyme to force total hydrolysis.

  • Incubate until signal stabilizes (no change for 5 mins). Measure

    
    .
    
  • Calculate:

    
    
    Where 
    
    
    
    is pathlength (usually 1 cm).[1]
Kinetic Assay Workflow (Continuous UV Method)
Graphviz Diagram: Experimental Workflow

KineticWorkflow Prep 1. Preparation Dilute DMSO stock into Buffer (Final DMSO < 5%) Blank 2. Blanking Measure Buffer + Substrate (Zero the Spectrophotometer) Prep->Blank Initiate 3. Initiation Add Enzyme (approx 10-50 nM final) Blank->Initiate Measure 4. Monitoring Record A250nm for 120-300s (Linear Phase) Initiate->Measure Calc 5. Calculation Convert Slope (dA/dt) to Velocity (v) Measure->Calc

Figure 2: Step-by-step workflow for continuous spectrophotometric assay.

Step-by-Step Procedure:

  • Thermostat the spectrophotometer cuvette holder to 25°C.

  • Blanking: Add 980 µL of Assay Buffer and 10 µL of Substrate Stock (vary concentration for

    
     determination). Mix and zero the instrument.
    
  • Stability Check: Monitor for 1 minute to ensure no non-enzymatic hydrolysis or settling occurs (slope should be 0).

  • Initiation: Add 10 µL of Enzyme solution. Mix rapidly (pipette up/down 3 times) without introducing bubbles.

  • Data Collection: Immediately start recording Absorbance vs. Time.

  • Replicates: Perform triplicates for each substrate concentration (typically 0.1

    
     to 10 
    
    
    
    ).

Part 3: Data Analysis & Validation

Calculating Initial Velocity ( )

The raw data is Absorbance (


) vs. Time (

).
  • Select the linear portion of the curve (usually the first 10-15% of substrate conversion).

  • Calculate the slope (

    
    ) in Absorbance Units/min.
    
  • Convert to concentration units (

    
    ) using Beer's Law:
    
    
    
    
Michaelis-Menten Fitting

Plot


 (y-axis) versus Substrate Concentration 

(x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or Python scipy.optimize).




Expected Kinetic Parameters (Reference Table)

Note: Values are representative for Thermolysin at pH 7.2, 25°C. Actual values vary by buffer ionic strength.

ParameterRepresentative ValueUnitSignificance

2.0 - 5.0mMIndicates affinity. High

suggests weak binding (common for small synthetic substrates).

10 - 100

Turnover number. Indicates catalytic efficiency.



Specificity constant. Used to compare Leu-Phe-NHMe against other substrates.[2]
Troubleshooting: Substrate Inhibition

Problem: At high concentrations (


 mM), Leu-Phe-NHMe may show reduced velocity.
Cause:  Hydrophobic aggregation of the substrate or binding of a second substrate molecule to the active site (non-productive 

complex). Solution: If the Michaelis-Menten plot curves downward at high

, fit to the Substrate Inhibition equation:

References

  • Federici, G., et al. (1974). Thermolysin-catalyzed hydrolysis of dipeptide substrates.[2][3] Describes the foundational kinetics and specificity of Thermolysin for hydrophobic dipeptides.

  • Morgan, P. H., & Fruton, J. S. (1978). Kinetics of the action of pepsin on fluorescent peptide substrates. Establishes the use of blocked dipeptides in aspartic protease kinetics.

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc endopeptidases.

  • Fersht, A. (1999). Structure and Mechanism in Protein Science. W.H. Freeman.

    
     and kinetic constants).
    

Sources

Stability of Peptide Methylamides in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Peptide Methylamides in Aqueous Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The C-terminal methylamide (


) is a pivotal modification in peptide chemistry, serving two distinct high-value functions: as a robust capping group in therapeutic peptide design and as a fundamental probe in biophysical solvation studies. Unlike the free C-terminal carboxylate, the methylamide cap eliminates the negative charge, altering the peptide's electrostatic landscape and conferring significant resistance to carboxypeptidases.

This guide provides a technical analysis of the stability of peptide methylamides in aqueous media. It covers the kinetics of chemical hydrolysis, the thermodynamics of conformational solvation, and the mechanism of metabolic resistance. Detailed experimental protocols are provided to validate these stability profiles in a laboratory setting.

Fundamental Chemistry of the Methylamide Cap

Electronic Structure and Solvation

The peptide methylamide replaces the C-terminal hydroxyl group of a carboxylic acid with a methylamine moiety. This transformation converts a potential anion (carboxylate,


) into a neutral amide.
  • Charge Elimination: At physiological pH (7.4), a standard C-terminus is deprotonated (

    
    ). The methylamide (
    
    
    
    ) remains neutral, increasing the peptide's lipophilicity and membrane permeability.
  • Hydrogen Bonding: The methylamide group introduces a new hydrogen bond donor (

    
    ) and retains the acceptor (
    
    
    
    ), mimicking the electronic environment of an internal peptide bond. This makes peptide methylamides (e.g.,
    
    
    -acetyl-L-alanine-
    
    
    -methylamide, the "alanine dipeptide") ideal models for studying protein backbone dynamics without the interfering electrostatic effects of termini.

Chemical Stability: Hydrolysis Kinetics

Peptide methylamides exhibit exceptional chemical stability in aqueous solution compared to esters, though they are susceptible to hydrolysis under extreme pH conditions.

The pH-Rate Profile

The hydrolysis of the methylamide bond follows a classic pH-rate profile with specific acid and specific base catalysis regions, and a broad plateau of stability at neutral pH.

  • Neutral pH (

    
    ):  The uncatalyzed reaction with water is negligible. The half-life of a standard peptide amide bond at pH 7 and 25°C is estimated to be between 350 and 600 years .
    
  • Acidic pH (

    
    ):  Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.[1] This is the standard method for total amino acid analysis (6M HCl, 110°C).
    
  • Basic pH (

    
    ):  Direct nucleophilic attack by the hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate.[1][2][3]
    
Mechanism of Hydrolysis

The following diagram illustrates the competing pathways for amide bond cleavage.

HydrolysisMechanism Figure 1: Acid and Base-Catalyzed Hydrolysis Mechanisms of Peptide Methylamides Substrate Peptide Methylamide (R-CO-NH-CH3) Acid_Complex O-Protonated Intermediate (R-C(OH)+-NH-CH3) Substrate->Acid_Complex + H+ (Fast) Base_Complex Tetrahedral Intermediate (R-C(O-)(OH)-NH-CH3) Substrate->Base_Complex + OH- (Slow/RDS) Products Hydrolysis Products (R-COOH + CH3-NH2) Acid_Complex->Products + H2O (Slow/RDS) Base_Complex->Products Collapse

Conformational Stability and Solvation

In aqueous solution, the stability of peptide methylamides is not just chemical but conformational. The "Alanine Dipeptide" model reveals that water structure dictates the peptide's fold.

The Solvation Effect

In the gas phase or non-polar solvents, peptide methylamides often adopt the


 conformation, stabilized by an intramolecular hydrogen bond (7-membered ring). However, in aqueous solution, this internal bond is broken in favor of water bridges .
  • Polyproline II (PII) Bias: Water molecules form hydrogen bond networks that bridge the amide donor and acceptor groups. This solvation shell energetically favors the extended Polyproline II (PII) and

    
     conformations over the internally hydrogen-bonded structures.
    
  • Implication: When using methylamides as drugs, researchers must account for this solvent-induced conformational selection, which may differ from the bioactive conformation in a hydrophobic receptor pocket.

Biological Stability: Metabolic Resistance

The primary utility of the methylamide cap in drug development is its resistance to enzymatic degradation.

Carboxypeptidase Resistance

Carboxypeptidases (e.g., CPA, CPB, CPY) are exopeptidases that cleave amino acids from the C-terminus. Their mechanism relies strictly on the recognition of a free C-terminal carboxylate.[4]

  • Mechanism of Action (CPA): The enzyme's active site contains a positively charged Arginine residue (Arg-145 in CPA) that forms a salt bridge with the substrate's C-terminal carboxylate (

    
    ). This docking is essential for catalysis.
    
  • Methylamide Blockade: The methylamide group (

    
    ) is neutral and sterically bulky. It cannot form the salt bridge with Arg-145. Consequently, the enzyme cannot bind the substrate effectively, rendering the peptide inert to carboxypeptidase degradation.
    

Experimental Protocols

Protocol A: Accelerated pH-Dependent Stability Profiling (HPLC)

Objective: Determine the pseudo-first-order rate constants (


) for hydrolysis at varying pH levels.

Reagents:

  • Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 10.0). Ionic strength adjusted to 0.1 M with NaCl.

  • Internal Standard: Benzoic acid or similar non-reactive standard (optional).

Workflow:

  • Preparation: Dissolve peptide methylamide to 1 mM in the respective buffer.

  • Incubation: Aliquot into sealed HPLC vials. Incubate at elevated temperature (e.g., 60°C or 80°C) to accelerate degradation to a measurable timeframe (days/weeks). Note: At 25°C, reaction is too slow to measure.

  • Sampling: At defined intervals (

    
     hours), remove an aliquot.
    
  • Quenching: Immediately cool to 4°C and neutralize if necessary (e.g., dilute acid samples with buffer).

  • Analysis: Analyze via RP-HPLC (C18 column, Gradient: 5-60% ACN in 0.1% TFA).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[5]
Protocol B: Enzymatic Stability Assay (Carboxypeptidase Challenge)

Objective: Confirm resistance to C-terminal degradation.

Reagents:

  • Enzyme: Carboxypeptidase A (CPA) or Y (CPY) (Sigma-Aldrich).

  • Control: Non-capped peptide (Free acid C-terminus).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

Workflow:

  • Substrate Prep: Prepare 500 µM solutions of (1) Peptide-Methylamide and (2) Peptide-Free Acid (Control).

  • Enzyme Addition: Add CPA to a final concentration of 1-5 Units/mL.

  • Incubation: Incubate at 37°C.

  • Monitoring: Analyze aliquots at

    
     minutes via HPLC.
    
  • Validation: The Control peptide should show rapid degradation (appearance of cleaved amino acid and truncated peptide). The Methylamide should remain >95% intact.

Experimental Workflow Diagram

StabilityWorkflow Figure 2: Integrated Workflow for Chemical and Metabolic Stability Testing cluster_0 Path A: Chemical Stability (pH/Temp) cluster_1 Path B: Metabolic Stability (Enzymatic) Start Start: Peptide Methylamide Sample Incubate_Chem Incubate at 60-80°C (pH 2, 7.4, 10) Start->Incubate_Chem Add_Enzyme Add Carboxypeptidase A/Y (37°C, pH 7.5) Start->Add_Enzyme Sample_Chem Time-point Sampling (0, 24, 48, 72h) Incubate_Chem->Sample_Chem Quench Quench Reaction (Cooling / Acidification) Sample_Chem->Quench Sample_Enz Time-point Sampling (0, 30, 60, 120 min) Add_Enzyme->Sample_Enz Sample_Enz->Quench HPLC RP-HPLC Analysis (Quantify Parent vs. Products) Quench->HPLC Data Data Processing (Calculate k_obs and t_1/2) HPLC->Data

Comparative Stability Data

The following table summarizes the stability characteristics of the methylamide cap compared to other C-terminal forms.

FeatureFree Acid (

)
Methylamide (

)
Ester (

)
Charge (pH 7.4) Negative (

)
Neutral (

)
Neutral (

)
H-Bond Potential Acceptor onlyDonor & AcceptorAcceptor only
Chem. Half-life (pH 7) Stable> 100 Years Days/Weeks
Carboxypeptidase Highly SusceptibleResistant Susceptible (Esterases)
Membrane Permeability LowModerate/High High

References

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society.[5] Link

  • Smith, R. M., & Hansen, D. E. (1998).[5] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society.[5] Link

  • Graf, J., et al. (2007). Solvation of the Alanine Dipeptide in Water: A Molecular Dynamics Study. Journal of Physical Chemistry B. Link

  • Rees, D. C., & Lipscomb, W. N. (1981). Structure of the protein carboxypeptidase A: Gene to enzyme. Proceedings of the National Academy of Sciences. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Leucyl-L-phenylalanine methylamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of the dipeptide L-Leucyl-L-phenylalanine methylamide. The protocol detailed herein focuses on a robust solution-phase synthesis strategy, which offers flexibility and is well-suited for both small-scale research and larger-scale production. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. We will cover the preparation of starting materials, peptide coupling, deprotection, and final purification and characterization of the target molecule.

Introduction: The Rationale for Solution-Phase Synthesis

The synthesis of peptides can be broadly categorized into two approaches: solid-phase peptide synthesis (SPPS) and solution-phase (or liquid-phase) peptide synthesis (LPPS). While SPPS, pioneered by Bruce Merrifield, is renowned for its efficiency in producing long peptides through an automated, cyclical process, LPPS remains a highly relevant and often preferred method for the synthesis of short peptides and peptide fragments.[1][2]

For a dipeptide such as this compound, solution-phase synthesis offers several distinct advantages:

  • Scalability: LPPS is generally more amenable to scaling up for the production of larger quantities of the target peptide.

  • Purification of Intermediates: Intermediates can be purified at each step, which can simplify the final purification and lead to a higher purity product.

  • Flexibility in Reagent Choice: A wider array of coupling reagents and reaction conditions can be employed and optimized.[3]

This protocol will utilize the tert-butoxycarbonyl (Boc) protecting group for the N-terminus of L-Leucine. The Boc group is widely used in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal with mild acid treatment.[1][4]

Overall Synthetic Scheme

The synthesis of this compound will be approached in a convergent manner, beginning with the preparation of L-phenylalanine methylamide hydrochloride. This will then be coupled with N-Boc-protected L-Leucine, followed by the deprotection of the Boc group to yield the final product.

Synthetic_Scheme cluster_0 Preparation of L-Phenylalanine methylamide cluster_1 Peptide Coupling cluster_2 Deprotection L-Phe L-Phenylalanine Phe-OMe L-Phenylalanine methyl ester L-Phe->Phe-OMe SOCl₂, MeOH Phe-NHMe_HCl L-Phenylalanine methylamide hydrochloride Phe-OMe->Phe-NHMe_HCl 1. MeNH₂ 2. HCl Boc-Leu-Phe-NHMe N-Boc-L-Leucyl-L- phenylalanine methylamide Phe-NHMe_HCl->Boc-Leu-Phe-NHMe Boc-Leu, DCC, HOBt, NMM, DCM Boc-Leu N-Boc-L-Leucine Leu-Phe-NHMe L-Leucyl-L-phenylalanine methylamide Boc-Leu-Phe-NHMe->Leu-Phe-NHMe TFA/DCM

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of L-Phenylalanine methylamide hydrochloride

This initial phase involves the esterification of L-phenylalanine to its methyl ester, followed by amidation with methylamine.

Step 1.1: Synthesis of L-Phenylalanine methyl ester hydrochloride

Causality: The carboxyl group of phenylalanine must be protected to prevent it from reacting during the subsequent peptide coupling step. Esterification is a common and effective method for carboxyl group protection. The use of thionyl chloride in methanol is a classic and efficient method for this transformation.[5]

Protocol:

  • To a stirred suspension of L-phenylalanine (16.52 g, 100 mmol) in methanol (200 mL) at 0 °C, slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be recrystallized from a mixture of ethyl acetate and ethanol to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Step 1.2: Synthesis of L-Phenylalanine methylamide hydrochloride

Causality: The methyl ester is converted to the desired methylamide through nucleophilic acyl substitution with methylamine. The reaction is typically carried out in a sealed vessel to contain the volatile methylamine. Subsequent treatment with HCl provides the hydrochloride salt, which is a stable and easily handleable solid.

Protocol:

  • Dissolve L-phenylalanine methyl ester hydrochloride (10.78 g, 50 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C and bubble methylamine gas through the solution for 30 minutes, or add a solution of methylamine in methanol (e.g., 33 wt. % in ethanol) in excess.

  • Transfer the solution to a sealed pressure vessel and stir at room temperature for 48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-phenylalanine methylamide hydrochloride.

Part 2: Peptide Coupling

This part describes the formation of the peptide bond between N-Boc-L-Leucine and L-phenylalanine methylamide.

Step 2.1: Coupling of N-Boc-L-Leucine and L-Phenylalanine methylamide

Causality: The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxyl group to form a reactive O-acylisourea intermediate.[6] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency by forming a more reactive HOBt active ester.[7] N-methylmorpholine (NMM) is used as a base to neutralize the hydrochloride salt of the amino component and to facilitate the coupling reaction.[6]

Protocol:

  • Dissolve N-Boc-L-Leucine (2.31 g, 10 mmol) and HOBt (1.53 g, 10 mmol) in dichloromethane (DCM, 50 mL).

  • In a separate flask, suspend L-phenylalanine methylamide hydrochloride (2.15 g, 10 mmol) in DCM (50 mL) and cool to 0 °C.

  • Add N-methylmorpholine (NMM) (1.1 mL, 10 mmol) to the suspension of L-phenylalanine methylamide hydrochloride and stir for 15 minutes.

  • Add the solution of N-Boc-L-Leucine and HOBt to the L-phenylalanine methylamide solution.

  • To this combined solution, add a solution of DCC (2.06 g, 10 mmol) in DCM (20 mL) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash the solid with DCM.

  • Wash the filtrate successively with 5% NaHCO₃ solution, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude N-Boc-L-Leucyl-L-phenylalanine methylamide.

Part 3: Deprotection and Purification

The final steps involve the removal of the Boc protecting group and the purification of the target dipeptide.

Step 3.1: Deprotection of N-Boc-L-Leucyl-L-phenylalanine methylamide

Causality: The Boc group is labile to acid. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group to reveal the free amine of the dipeptide.[1]

Protocol:

  • Dissolve the crude N-Boc-L-Leucyl-L-phenylalanine methylamide in a solution of 50% TFA in DCM (v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product is obtained as the TFA salt.

Step 3.2: Purification by RP-HPLC

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. It separates the target peptide from impurities based on differences in hydrophobicity.[8][9]

Protocol:

  • Dissolve the crude peptide in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • A typical gradient would be a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 5% to 95% over 30-40 minutes.

  • Monitor the elution at 210-220 nm.

  • Collect the fractions containing the pure product, as determined by analytical HPLC.

  • Combine the pure fractions and lyophilize to obtain this compound as a white powder.

Data Presentation

StepCompoundStarting Mass (g)Expected M.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
1.1L-Phenylalanine methyl ester HCl16.52215.6821.5719.891.8
1.2L-Phenylalanine methylamide HCl10.78214.710.749.184.7
2.1Boc-Leu-Phe-NHMe2.31 (Boc-Leu)391.523.923.384.2
3.1Leu-Phe-NHMe (TFA salt)3.3405.433.443.190.1
3.2Leu-Phe-NHMe3.1291.4-2.1-

Table 1: Exemplary quantitative data for the synthesis of this compound on a 10 mmol scale.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts would be similar to related dipeptides. Protons on the leucine side chain would appear in the aliphatic region (δ 0.8-1.7 ppm). The α-protons of both amino acids would be in the range of δ 3.7-4.6 ppm. The aromatic protons of the phenylalanine side chain would appear around δ 7.2-7.3 ppm. Amide protons would be observed as doublets or triplets in the δ 8.0-9.0 ppm region. The methylamide protons would likely appear as a doublet around δ 7.9 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆): Characteristic carbonyl peaks would be expected around δ 170-173 ppm. Aromatic carbons of phenylalanine would be in the δ 126-137 ppm range. α-carbons would be around δ 50-55 ppm. Aliphatic carbons of the leucine side chain would be in the δ 21-41 ppm range. The methylamide carbon would be expected around δ 25-30 ppm.[10]

  • High-Resolution Mass Spectrometry (HRMS): The calculated mass for [C₁₆H₂₆N₃O₂]⁺ (M+H)⁺ would be confirmed.

Workflow Visualization

Detailed_Workflow cluster_prep Part 1: Amide Preparation cluster_coupling Part 2: Peptide Coupling cluster_final Part 3: Deprotection & Purification start_phe L-Phenylalanine Add MeOH, SOCl₂ ester L-Phe-OMe Evaporate, Recrystallize start_phe->ester Esterification amide L-Phe-NHMe Add MeNH₂, Evaporate, Precipitate with HCl ester->amide Amidation coupling Coupling Reaction Add Phe-NHMe, NMM, DCC Stir overnight amide->coupling start_leu N-Boc-L-Leucine Dissolve in DCM with HOBt start_leu->coupling filtration Filtration Remove DCU coupling->filtration workup Aqueous Workup Wash with NaHCO₃, H₂O, NaCl filtration->workup deprotection Deprotection Add TFA/DCM workup->deprotection evaporation Evaporation Remove TFA and solvent deprotection->evaporation purification RP-HPLC Purification C18 column, MeCN/H₂O gradient evaporation->purification lyophilization Lyophilization Obtain pure peptide purification->lyophilization

Sources

Application Note: Solid-Phase Peptide Synthesis of Leu-Phe-NHMe via HMBA Linker Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of H-Leu-Phe-NHMe (Leucyl-Phenylalanyl-N-methylamide), a model dipeptide featuring a C-terminal


-methylamide modification. Unlike standard SPPS which yields C-terminal acids or primary amides, 

-methylamides require a nucleophilic displacement strategy. We utilize the HMBA (4-Hydroxymethylbenzoic acid) linker, which forms a base-labile ester with the C-terminal residue. This protocol prioritizes chiral integrity , employing the MSNT/MeIm loading method to prevent racemization of the C-terminal Phenylalanine, followed by aminolytic cleavage with methylamine.

Strategic Analysis & Mechanism

The Challenge of C-Terminal Alkyl Amides

Standard Rink Amide resins yield primary amides (


). To generate an 

-methylamide (

), one cannot simply couple a methylamine to a standard resin-bound peptide. The most robust strategy involves synthesizing the peptide chain on a linker susceptible to nucleophilic attack, then cleaving the intact peptide from the resin using the desired amine (methylamine).
The HMBA Solution

The HMBA linker provides an ester linkage to the peptide. This ester is stable against the repetitive base treatments (20% piperidine) used for Fmoc removal during chain elongation but is cleaved by stronger nucleophiles (amines) or hydrolysis (hydroxide).

Critical Control Point: C-Terminal Racemization The loading of the first amino acid (Fmoc-Phe-OH) onto the hydroxyl group of the HMBA linker is the step most prone to racemization.

  • Risk: Standard carbodiimide (DIC) activation with high DMAP (dimethylaminopyridine) can cause significant racemization of Phenylalanine via oxazolone formation.

  • Solution: We utilize MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with N-Methylimidazole (MeIm) . This method is proven to suppress racemization during the esterification of Fmoc-amino acids to hydroxyl-resins [1].

Materials & Reagents

ComponentSpecificationPurpose
Resin HMBA-ChemMatrix® (0.4–0.6 mmol/g)ChemMatrix offers superior swelling in both DCM and DMF compared to polystyrene, crucial for diffusion-limited cleavage steps.
Amino Acids Fmoc-Phe-OH, Fmoc-Leu-OHBuilding blocks. (Side-chain protection not required for Leu/Phe).
Coupling Agents DIC (Diisopropylcarbodiimide), Oxyma PureStandard elongation coupling.
Loading Agents MSNT , MeIm (N-Methylimidazole)Critical: Low-racemization esterification reagents.
Cleavage Reagent Methylamine (2.0 M in THF) Nucleophile for aminolysis.
Solvents DMF (Peptide grade), DCM (Anhydrous), THFReaction media.

Detailed Protocol

Phase 1: Resin Loading (The "MSNT Method")

Target Loading: 0.4 mmol/g

  • Swelling: Place HMBA-ChemMatrix resin (1.0 g) in a fritted reaction vessel. Swell in DCM (10 mL) for 20 mins, then wash with DMF (3 x 10 mL).

  • Activation: In a separate vial, dissolve Fmoc-Phe-OH (3.0 eq) and MSNT (3.0 eq) in anhydrous DCM/THF (min volume). Add MeIm (2.25 eq).

    • Note: Ensure reagents are dry. Moisture hydrolyzes MSNT.

  • Coupling: Add the activated solution to the resin. Agitate gently for 1 hour at room temperature.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Capping (Optional but Recommended): To block unreacted hydroxyls, treat resin with Benzoic Anhydride (5 eq) and Pyridine (5 eq) in DMF for 30 mins.

  • Loading Test: Perform a UV-Fmoc quantification to verify substitution level [2].

Phase 2: Chain Elongation (Fmoc-SPPS)
  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5 x 10 mL).

  • Coupling Leu:

    • Dissolve Fmoc-Leu-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 mins.

    • Add to resin and shake for 45–60 mins.

    • QC: Kaiser Test (Ninhydrin) should be negative (colorless beads).

  • Final N-Terminal Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 mins).

    • Wash thoroughly with DMF (5x) and DCM (5x) .[1]

    • Note: The resin must be free of DMF and Piperidine before the cleavage step.

Phase 3: Aminolytic Cleavage (Formation of -NHMe)

Mechanism: The methylamine attacks the carbonyl carbon of the Phe-HMBA ester, releasing the peptide as the N-methylamide and regenerating the resin hydroxyl.

  • Preparation: Ensure the resin is washed into THF (Tetrahydrofuran) to match the cleavage solvent.

  • Reaction: Add 2.0 M Methylamine in THF (approx. 10 mL per gram of resin).

  • Incubation: Seal the vessel tight (methylamine is volatile). Agitate at room temperature for 16 hours (Overnight) .

    • Optimization: For sterically hindered C-termini (not Phe), 50°C may be required, but RT is sufficient for Phe and safer for chiral purity.

  • Collection: Filter the cleavage solution into a round-bottom flask.

  • Extraction: Wash the resin with THF (2x) and DCM (2x) to extract any trapped peptide. Combine filtrates.

  • Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude peptide.

Purification & Analysis

  • Crude Purity Check: Dissolve crude residue in 50:50 H2O:MeCN. Analyze via RP-HPLC (C18 column, Gradient 5-95% MeCN with 0.1% TFA).

  • Mass Spec: Confirm Identity.

    • Target Mass (H-Leu-Phe-NHMe):

      • Leu (113.1) + Phe (147.1) + NHMe (30.0) + H (1.0) = 291.2 Da (approx).

      • Exact Mass: Calculate based on monoisotopic masses (C16H25N3O2).

  • Purification: Prep-HPLC if purity <95%. Lyophilize fractions.

Visualization of Workflow

SPPS_Workflow cluster_mech Chemical Transformation (Cleavage Step) Start Start: HMBA-Resin Load 1. Load C-Term AA (Fmoc-Phe-OH + MSNT/MeIm) Start->Load Esterification Cap 2. Capping (Bz2O / Pyridine) Load->Cap Block OH Deprotect1 3. Fmoc Removal (20% Piperidine) Cap->Deprotect1 Couple1 4. Couple Leu (Fmoc-Leu-OH + DIC/Oxyma) Deprotect1->Couple1 Amide Bond Deprotect2 5. Final Fmoc Removal Couple1->Deprotect2 Cleave 6. Aminolysis Cleavage (MeNH2 in THF) Deprotect2->Cleave Nucleophilic Displacement Product Final Product: H-Leu-Phe-NHMe Cleave->Product Isolation MechNode Resin-O-CO-Phe-Leu-NH2  +  CH3NH2  ->  Resin-OH  +  H2N-Leu-Phe-CONHCH3

Figure 1: Step-by-step SPPS workflow for Leu-Phe-NHMe synthesis using the HMBA linker strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete aminolysisIncrease cleavage time (24h) or temperature (40°C). ensure resin is well-swollen in THF.
Racemization (D-Phe) High base conc. during loadingUse MSNT/MeIm strictly. Avoid DMAP. If using DMAP, limit to 0.1 eq at 0°C.
Incomplete Coupling Aggregation (unlikely for dipeptide)Double couple the Leu residue. Use ChemMatrix resin.[2]
Residual Fmoc Incomplete deprotectionPerform UV monitoring of piperidine washings.

References

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704. Link

  • Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9, 203–206. Link

  • Story, S. C., & Aldrich, J. V. (1994). Side-product formation during cyclization with HBTU on a solid support. International Journal of Peptide and Protein Research, 43(3), 292-296. Link

  • Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Protocols: Cleavage from HMBA Resins. Retrieved from

Sources

High-Resolution RP-HPLC Profiling of Leu-Phe-NHMe: Method Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

The Analytical Challenge

Leu-Phe-NHMe (L-Leucyl-L-Phenylalanine N-methylamide) serves as a critical model substrate in kinetic studies of metalloproteases (e.g., Thermolysin). Its detection is often complicated by the need to resolve the intact hydrophobic dipeptide derivative from its hydrolysis products (Leucine and Phenylalanine-N-methylamide) or synthesis precursors.

Unlike standard dipeptides, Leu-Phe-NHMe lacks a C-terminal carboxyl group, replaced by a neutral methylamide cap. This structural modification alters its retention behavior significantly:

  • Increased Hydrophobicity: The elimination of the ionizable carboxylate makes the molecule more hydrophobic than its parent dipeptide (Leu-Phe).

  • Basic Character: The molecule possesses a single ionizable N-terminal amine (

    
    ). At standard HPLC pH (2.0–3.0), it exists as a cation, making it susceptible to secondary silanol interactions that cause peak tailing.
    
Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Molecular Formula

MW ~305.4 g/mol
LogP (Octanol/Water) ~1.5 - 2.0 (Est.)Moderate hydrophobicity; requires C18 stationary phase.
Isoelectric Point (pI) N/A (Basic)Positively charged at pH < 8.0.
UV Maxima 214 nm (Peptide bond), 257 nm (Phe)Dual-wavelength monitoring recommended for specificity.

Part 2: Method Development Strategy

The development of a robust method for Leu-Phe-NHMe requires a systematic approach to balance retention, resolution, and peak symmetry.

Stationary Phase Selection

Recommendation: C18 (Octadecyl) with high surface coverage and exhaustive end-capping.

  • Rationale: The hydrophobic Leucine and Phenylalanine side chains require strong hydrophobic interaction for retention. The cationic N-terminus requires an end-capped surface to minimize ionic interaction with residual silanols, which causes peak tailing.

  • Alternatives: C8 (for faster elution), Phenyl-Hexyl (for enhanced selectivity of the Phe aromatic ring).

Mobile Phase Chemistry

Buffer Selection:

  • Primary Choice: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mechanism:[1][2] TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated N-terminus of Leu-Phe-NHMe, neutralizing the charge and increasing retention while sharpening the peak.

  • Secondary Choice (Mass Spec Compatible): 0.1% Formic Acid. (Note: May result in wider peaks than TFA).

Organic Modifier:

  • Acetonitrile (ACN): Preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for peptide derivatives.

Method Development Workflow (Visualized)

MethodDevelopment Start Start: Define Analyte (Leu-Phe-NHMe) ColSelect Step 1: Column Selection (C18 End-capped) Start->ColSelect MobilePhase Step 2: Mobile Phase (Water/ACN + 0.1% TFA) ColSelect->MobilePhase GradientScan Step 3: Scouting Gradient (5% to 95% B over 20 min) MobilePhase->GradientScan Eval Evaluation: Resolution > 2.0? Tailing < 1.2? GradientScan->Eval Optimize Optimization: Adjust Gradient Slope Change Temp (30-40°C) Eval->Optimize No Final Final Protocol Validation Eval->Final Yes Optimize->GradientScan

Caption: Iterative workflow for optimizing the separation of hydrophobic peptide derivatives.

Part 3: Detailed Experimental Protocol

Reagents and Equipment
  • System: HPLC with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA, >99%).

Preparation of Standards

Stock Solution (1 mg/mL):

  • Weigh 10 mg of Leu-Phe-NHMe.

  • Dissolve in 10 mL of 50:50 Water:ACN . (Note: Pure water may not fully dissolve the hydrophobic derivative).

  • Sonicate for 5 minutes.

Working Standard (100 µg/mL):

  • Dilute 100 µL of Stock Solution into 900 µL of Mobile Phase A.

Chromatographic Conditions (The "Gold Standard" Method)
ParameterSetting
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.08% TFA (v/v)*
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Column Temp 40°C (Improves mass transfer and peak shape)
Detection Ch A: 214 nm (Peptide bond - High Sensitivity)Ch B: 254 nm (Phenylalanine - High Selectivity)

*Note: Using slightly less TFA in the organic phase (0.08% vs 0.1%) helps stabilize the baseline drift at 214 nm.

Gradient Program

This gradient is designed to separate the early-eluting hydrolysis products (Leu, Phe) from the late-eluting intact substrate (Leu-Phe-NHMe).

Time (min)% Mobile Phase BEvent
0.010Injection / Hold
2.010Isocratic Hold (Elute salts/void)
15.060Linear Gradient (Separation)
16.095Wash Step
18.095Wash Hold
18.110Return to Initial
23.010Re-equilibration (Critical)

Part 4: Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics using the Working Standard:

  • Retention Time (RT): Leu-Phe-NHMe should elute between 10–14 min.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , replace column or increase TFA concentration.
  • Theoretical Plates (

    
    ):  > 10,000.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure column is "End-capped". Increase TFA to 0.15% or add 10 mM Triethylamine (TEA) to Mobile Phase A (pH adjusted to 3.0).
Baseline Drift (214 nm) TFA absorption differenceBalance TFA absorbance: Use 0.1% in A and 0.08% in B.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (or <20% ACN). Injecting high % organic causes solvent effects.
Carryover Hydrophobic adsorptionAdd a needle wash step with 50:50 Water:ACN or 100% Isopropanol.
Enzymatic Reaction Monitoring (Graphviz)

If using this method to monitor Thermolysin kinetics, the separation logic is as follows:

SeparationLogic Substrate Substrate Leu-Phe-NHMe (Hydrophobic) Enzyme Thermolysin Substrate->Enzyme Hydrolysis HPLC RP-HPLC Elution Order Substrate->HPLC Elutes 10-14 min Prod1 Product 1 Leucine (Polar) Enzyme->Prod1 Prod2 Product 2 Phe-NHMe (Semi-polar) Enzyme->Prod2 Prod1->HPLC Elutes 2-4 min Prod2->HPLC Elutes 6-9 min

Caption: Elution order of reaction components. The intact substrate is the most retained species.

References

  • Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of N-substituted amino acid amides. Journal of Biochemistry, 112(3), 335-340.

  • Agilent Technologies. (2020). Peptide Mapping with Agilent ZORBAX Eclipse Plus C18. Application Note 5989-xxxx.

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational theory for peptide-enzyme interactions).

  • PubChem. (2025).[3] Leu-Phe Compound Summary. National Library of Medicine.

Sources

Kinetic Assay Protocols for Protease Activity using Leu-Phe-NHMe as a Substrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Protease Activity with a Specific Dipeptide Substrate

In the intricate landscape of drug discovery and biochemical research, the precise measurement of enzyme activity is paramount. Proteases, a major class of enzymes that catalyze the cleavage of peptide bonds, are central to a myriad of physiological and pathological processes, making them significant therapeutic targets. The development of specific and sensitive assays to characterize protease activity is therefore a critical endeavor. This guide provides a comprehensive overview and detailed protocols for conducting kinetic assays using L-Leucyl-L-Phenylalanine-α-naphthylamide (Leu-Phe-NHMe) and its analogs as substrates.

The dipeptide sequence, Leu-Phe, is a recognized cleavage site for a class of serine proteases known as chymotrypsin-like proteases. Chymotrypsin, a digestive enzyme, exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The leucine residue at the P2 position further enhances the binding affinity of the substrate to the enzyme's active site, making Leu-Phe a specific and efficient substrate for this class of enzymes.

This application note will delve into the mechanistic underpinnings of chymotrypsin-catalyzed hydrolysis, provide detailed, step-by-step protocols for both colorimetric and fluorometric kinetic assays, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating systems, ensuring robust and reproducible results for researchers in academia and the pharmaceutical industry.

The Science Behind the Assay: The Chymotrypsin Catalytic Mechanism

The catalytic activity of chymotrypsin is a classic example of enzymatic catalysis, relying on a "catalytic triad" of amino acid residues within its active site: Aspartate-102, Histidine-57, and Serine-195[1]. The mechanism proceeds through a two-step "ping-pong" process involving the formation of a covalent acyl-enzyme intermediate[2].

Step 1: Acylation

  • Substrate Binding: The Leu-Phe-NHMe substrate binds to the active site of chymotrypsin. The bulky, hydrophobic phenylalanine side chain fits into a deep, nonpolar S1 pocket in the enzyme, which confers substrate specificity[1].

  • Nucleophilic Attack: The imidazole ring of His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195. This enhances the nucleophilicity of the Ser-195 oxygen.

  • Formation of the Tetrahedral Intermediate: The activated Ser-195 oxygen attacks the carbonyl carbon of the peptide bond in the Leu-Phe-NHMe substrate. This forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by hydrogen bonds from the "oxyanion hole," a region of the enzyme's backbone[1].

  • Collapse of the Intermediate and Release of the First Product: The tetrahedral intermediate collapses. The peptide bond is cleaved, and the His-57, now acting as a general acid, donates a proton to the nitrogen of the leaving group (α-naphthylamine in a modified substrate, or the C-terminal peptide fragment). This releases the first product, and the N-terminal portion of the substrate (the acyl group) remains covalently attached to Ser-195, forming the acyl-enzyme intermediate.

Step 2: Deacylation

  • Water Enters the Active Site: A water molecule enters the active site.

  • Nucleophilic Attack by Water: His-57 acts as a general base again, this time activating the water molecule by abstracting a proton. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

  • Collapse of the Second Intermediate and Release of the Second Product: This intermediate collapses, and the covalent bond between the acyl group and Ser-195 is broken. His-57, acting as a general acid, donates a proton back to the Ser-195 oxygen, regenerating the enzyme's active site. The second product, the carboxylate form of the N-terminal fragment, is released.

This intricate and efficient mechanism is the basis for the kinetic assays described in this guide. By using a substrate with a chromogenic or fluorogenic leaving group, we can monitor the rate of product release and, consequently, the enzyme's activity.

Visualizing the Catalytic Pathway

Chymotrypsin Catalytic Mechanism Chymotrypsin Catalytic Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E-S) TS1 Tetrahedral Intermediate 1 (E-S*) E_S->TS1 Nucleophilic attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate (E-Acyl) + Product 1 (P1) TS1->Acyl_E Collapse of intermediate E_Acyl_H2O Acyl-Enzyme with Water Acyl_E->E_Acyl_H2O Water enters active site TS2 Tetrahedral Intermediate 2 (E-Acyl-OH*) E_Acyl_H2O->TS2 Nucleophilic attack by H2O E_P2 Regenerated Enzyme (E) + Product 2 (P2) TS2->E_P2 Collapse of intermediate E_P2->E_S New substrate binds

Caption: The two-phase catalytic mechanism of chymotrypsin.

Experimental Protocols

This section provides detailed protocols for both a colorimetric and a more sensitive fluorometric kinetic assay for chymotrypsin-like proteases using substrates analogous to Leu-Phe-NHMe.

Protocol 1: Colorimetric Kinetic Assay using a p-Nitroanilide (pNA) Substrate

This protocol utilizes a substrate where the Leu-Phe dipeptide is linked to a p-nitroanilide (pNA) group. Cleavage of the amide bond by chymotrypsin releases p-nitroaniline, a yellow-colored compound that can be monitored spectrophotometrically at 405-410 nm[2]. A suitable commercially available substrate for this assay is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, which is readily cleaved by chymotrypsin.

Materials and Reagents:

  • Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, C4129)

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich, S7388)

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂[3].

  • Enzyme Dilution Buffer: 1 mM HCl[2].

  • Substrate Solvent: Dimethyl sulfoxide (DMSO)

  • Microplate Reader: Capable of reading absorbance at 405 nm in kinetic mode.

  • 96-well clear, flat-bottom microplates.

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.

    • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in 1 mM HCl to the desired concentration (e.g., 10-50 µg/mL). Keep on ice.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C.

    • Working Substrate Solutions: Prepare a series of dilutions of the substrate stock solution in the Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Km).

  • Assay Setup (96-well plate format):

    • Add 180 µL of the appropriate working substrate solution to each well.

    • Include a blank for each substrate concentration containing 180 µL of the working substrate solution and 20 µL of the Enzyme Dilution Buffer (without enzyme).

    • Pre-incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding 20 µL of the working enzyme solution to each well (except the blanks).

    • Immediately place the plate in the microplate reader and start recording the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA₄₀₅/min).

    • Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:

      • Velocity (µmol/min) = (ΔA₄₀₅/min) / (ε * l)

      • Where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length in cm.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters, Vmax and Km.

Protocol 2: Fluorometric Kinetic Assay using an AMC Substrate

This protocol employs a fluorogenic substrate, such as Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC), which is cleaved by chymotrypsin-like proteases to release the highly fluorescent 7-amido-4-methylcoumarin (AMC). This assay offers significantly higher sensitivity compared to the colorimetric method.

Materials and Reagents:

  • Enzyme: Bovine pancreatic α-chymotrypsin.

  • Substrate: Suc-Leu-Leu-Val-Tyr-AMC (e.g., UBPBio, G1100).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.1, containing 50 mM NaCl and 2 mM β-mercaptoethanol[4].

  • Enzyme Dilution Buffer: As per manufacturer's recommendation or Assay Buffer.

  • Substrate Solvent: Dimethyl sulfoxide (DMSO).

  • Fluorometric Microplate Reader: Capable of excitation at ~360-380 nm and emission at ~460 nm in kinetic mode.

  • 96-well black, flat-bottom microplates.

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin as described in Protocol 1.

    • Working Enzyme Solution: Dilute the enzyme stock to the desired concentration in the Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Store protected from light at -20°C.

    • Working Substrate Solutions: Prepare serial dilutions of the substrate stock in the Assay Buffer to achieve final concentrations suitable for kinetic analysis (typically in the low micromolar range).

  • Assay Setup (96-well plate format):

    • Add 50 µL of the working enzyme solution to each well of a black microplate.

    • Include a no-enzyme control for each substrate concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding 50 µL of the 2x concentrated working substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader and begin recording the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 30-60 seconds for 30-60 minutes[5].

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (ΔRFU/min).

    • To convert the rate of fluorescence increase to the rate of product formation, a standard curve of free AMC should be generated.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Data Presentation and Interpretation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for characterizing an enzyme's catalytic efficiency and its affinity for a substrate.

ParameterDescriptionTypical Value for Chymotrypsin-like Substrates
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.For N-acetyl-L-phenylalanyl peptides, Km values are typically in the millimolar (mM) range[6]. For more specific chromogenic substrates like Suc-AAPF-pNA, the Km can be in the high micromolar (µM) to low millimolar (mM) range.
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration.Vmax is dependent on the enzyme concentration and is usually expressed as rate (e.g., µmol/min or RFU/min) per amount of enzyme (e.g., mg).
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]total).For efficient substrates, kcat values for chymotrypsin can be in the range of 100-1000 s⁻¹.
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate to a product. It is often referred to as the specificity constant.For good substrates of chymotrypsin, the catalytic efficiency can be in the range of 10⁵ to 10⁷ M⁻¹s⁻¹.

Experimental Workflow Visualization

Kinetic Assay Workflow General Workflow for Kinetic Assay Reagent_Prep 1. Reagent Preparation - Enzyme Stock & Dilutions - Substrate Stock & Dilutions - Assay Buffer Plate_Setup 2. Microplate Setup - Add Substrate/Enzyme - Include Blanks/Controls Reagent_Prep->Plate_Setup Incubation 3. Pre-incubation - Equilibrate Temperature Plate_Setup->Incubation Reaction_Start 4. Initiate Reaction - Add Enzyme/Substrate Incubation->Reaction_Start Data_Acq 5. Data Acquisition - Kinetic Read (Absorbance/Fluorescence) Reaction_Start->Data_Acq Data_Analysis 6. Data Analysis - Calculate Initial Velocities (V₀) - Plot V₀ vs. [S] - Michaelis-Menten Fit Data_Acq->Data_Analysis Results 7. Determine Kinetic Parameters - Km, Vmax, kcat, kcat/Km Data_Analysis->Results

Caption: A generalized workflow for performing a kinetic assay.

Conclusion and Future Directions

The use of Leu-Phe-NHMe and its chromogenic and fluorogenic analogs provides a robust and specific method for the kinetic characterization of chymotrypsin and chymotrypsin-like proteases. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to conduct these assays with confidence and precision. By understanding the principles behind the assay and meticulously following the experimental procedures, scientists can generate high-quality data crucial for advancing our understanding of protease function and for the development of novel therapeutics.

Future advancements in this field may include the development of novel substrates with improved specificity and photophysical properties, as well as the adaptation of these assays for high-throughput screening platforms. The integration of these kinetic assays with other biophysical techniques will further illuminate the complex mechanisms of protease regulation and inhibition.

References

  • Berg, J.M., Tymoczko, J.L., & Gatto, G.J., Jr. (2015). Stryer Biochemistry (8th ed.). W.H. Freeman.
  • Chromogenic Substrates. (n.d.). Chymotrypsin Measurement Principle. Retrieved from [Link]

  • Kokotos, G., Geiger, R., & Tzougraki, C. (1990). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Biological Chemistry Hoppe-Seyler, 371(9), 835–840.
  • Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in enzymology, 80 Pt C, 341–361.
  • Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical biochemistry, 78(1), 47–51.
  • Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide thioesters. The Journal of biological chemistry, 254(10), 4027–4032.
  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from [Link]

  • Castillo, M. J., Nakajima, K., Zimmerman, M., & Powers, J. C. (1979). Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorophoric leaving groups in assays for serine proteases. Analytical biochemistry, 99(1), 53–64.
  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Protocol. Retrieved from [Link]

  • Petkov, D. D., Christova, E., & Stoineva, I. (1983). Kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-phenylalanine p-nitroanilide. Biochimica et biophysica acta, 746(1-2), 141–144.
  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767.
  • Powers, J. C., Boone, R., Carroll, D. L., Gupton, B. F., Kam, C. M., Nishino, N., Sakamoto, M., & Tuhy, P. M. (1984). Reaction of aroyl- and peptidyl-p-nitroanilides with chymotrypsin-like enzymes: a sensitive assay for chymotrypsin-like enzymes. Journal of Biological Chemistry, 259(7), 4288–4294.
  • DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical biochemistry, 99(2), 316–320.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Bizzozero, S. A., Baumann, W. K., & Dutler, H. (1982). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. European Journal of Biochemistry, 122(2), 251–258.

Sources

Application Note: High-Purity Isolation of L-Leucyl-L-phenylalanine methylamide via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the purification of L-Leucyl-L-phenylalanine methylamide , a hydrophobic dipeptide derivative frequently used as a fluorogenic substrate for chymotrypsin-like proteases and in kinetic studies of protein folding.

The methylamide modification at the C-terminus eliminates the carboxylic acid charge, significantly increasing the molecule's hydrophobicity compared to its free acid parent. Consequently, the primary purification challenge lies in separating the target molecule from synthesis by-products—specifically unreacted coupling reagents and, critically, the D-Leu-L-Phe-NHMe diastereomer , which may form via racemization during the coupling step.

This guide moves beyond standard templates, offering a causal explanation of the method development, a self-validating scale-up logic, and a robust troubleshooting framework.

Physicochemical Profile & Solubility Strategy[1][2][3][4][5]

Understanding the solute is the prerequisite for separation. Leu-Phe-NHMe presents a specific set of challenges due to its basicity and hydrophobicity.

ParameterValue / CharacteristicChromatographic Implication
Molecular Formula

Mid-sized small molecule.
Molecular Weight ~291.39 g/mol Requires small pore size stationary phase (e.g., 100 Å).
Hydrophobicity High (Leu + Phe + Methylamide)Strong retention on C18; requires higher % organic modifier than standard peptides.
Isoelectric Point (pI) Basic (Amine pKa ~9.6)Critical: At neutral pH, the amine is protonated. At high pH (>10), it is neutral. Acidic mobile phase (pH < 3) is required to ensure full protonation and prevent peak tailing due to silanol interactions.
Solubility Water: ~4 mg/mL (poor)DMF/DMSO: >50 mg/mLSample Prep Rule: Do not dissolve crude in pure water. Use 50% Acetonitrile/Water or minimal DMF to ensure total dissolution before injection.

Analytical Method Development (Scouting)

Before preparative loading, an analytical method must be established to define the elution window and verify the separation of diastereomers.

Stationary Phase Selection[1][6][7][8]
  • Column: C18 (Octadecylsilane) is the industry standard for this peptide due to the hydrophobic interaction required to resolve the Leucine and Phenylalanine side chains.

  • Pore Size: 100 Å (ideal for MW < 2000 Da).

  • Particle Size: 5 µm (Analytical), scaling to 10 µm (Preparative).

Mobile Phase Chemistry
  • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? TFA acts as an ion-pairing agent. It protonates the N-terminal amine (

      
      ), forming a neutral ion pair with the trifluoroacetate anion (
      
      
      
      ). This increases retention on the hydrophobic C18 ligand and sharpens the peak shape.
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

    • Why ACN? Lower viscosity than methanol, allowing higher flow rates and better mass transfer.

Scouting Gradient Protocol

Objective: Determine the %B required to elute the target.

  • Injection: 10 µL of crude sample (1 mg/mL).

  • Gradient: 5% B to 95% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 214 nm: Peptide bond absorption (Primary detection).

    • 254 nm: Phenylalanine aromatic ring absorption (Secondary confirmation).

Result Interpretation: If Leu-Phe-NHMe elutes at 12.5 minutes , the approximate %B is calculated as:



Note: This is a high estimate due to system dwell volume. The actual organic composition at the column head is likely 5-10% lower.

Preparative Scale-Up Logic

To transition from analytical (mg scale) to preparative (gram scale) without losing resolution, we apply Linear Scale-Up Principles .

The Scale-Up Workflow (Visualization)[11]

ScaleUpWorkflow Start Crude Synthesis Product Solubility Solubility Check (DMF/ACN) Start->Solubility Scout Analytical Scouting (Linear Gradient) Solubility->Scout Calc Calculate Focused Gradient Scout->Calc Determine %B elution LoadStudy Loading Study (Overload Check) Calc->LoadStudy PrepRun Preparative Run (Focused Gradient) LoadStudy->PrepRun Optimal Load Found Pool Fraction Pooling & Lyophilization PrepRun->Pool

Figure 1: The linear scale-up workflow ensures that analytical separation quality is maintained at the preparative scale.

Scale-Up Calculations

Use these formulas to determine the Preparative Flow Rate and Loading Capacity based on your analytical data.

1. Flow Rate Scale-Up:



  • Example: Scaling from 4.6 mm ID (analytical) to 20 mm ID (prep).

  • 
    .
    

2. Loading Capacity Scale-Up:



  • If you successfully separated 0.1 mg on the analytical column (250 x 4.6 mm), you can theoretically load ~1.9 mg on a prep column (250 x 20 mm). Note: In practice, prep columns are often overloaded intentionally to maximize throughput, sacrificing baseline resolution for yield.

Detailed Preparative Protocol

Step 1: System Preparation[9]
  • Column: C18 Prep Column (e.g., 20 x 250 mm, 10 µm spherical silica).

  • Mobile Phase:

    • A: 0.1% TFA in Water.[1]

    • B: 0.1% TFA in Acetonitrile.[1]

  • Equilibration: Flush column with 95% B for 10 mins to remove lipophilic contaminants, then equilibrate with Starting %B (determined below) for 15 mins.

Step 2: Sample Preparation (Critical)
  • Dissolution: Dissolve the crude solid in a minimum volume of 25% Acetonitrile / 75% Water .

  • Troubleshooting: If the sample is cloudy, add small aliquots of DMF until clear. Do not exceed 10% DMF in the final injection volume to avoid "solvent breakthrough" (where the strong solvent carries the peptide through the column unretained).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter to remove particulates that will clog the prep column frit.

Step 3: Focused Gradient Execution

Instead of the full 5-95% scouting gradient, use a Focused Gradient centered on the elution point found in Section 3.3.

  • Assumption: Target eluted at ~60% B in scouting.

  • Focused Gradient Profile:

    • 0-2 min: Hold at 40% B (Loading phase).

    • 2-22 min: Linear ramp from 40% B to 70% B (Shallow slope = higher resolution).

    • 22-25 min: Ramp to 95% B (Wash).

    • 25-30 min: Hold 95% B.

    • 30-35 min: Re-equilibrate at 40% B.

Step 4: Fraction Collection
  • Trigger: Set UV threshold at 214 nm.

  • Strategy: Collect the main peak in small "slices" (e.g., 15 seconds per tube) rather than one large vessel. This allows you to discard the leading and trailing edges where impurities (like diastereomers) often co-elute.

Post-Purification & Quality Control

  • Fraction Analysis: Analyze every third fraction using the Analytical Method (Section 3).

  • Pooling: Combine fractions that meet the purity threshold (e.g., >98%).

    • Diastereomer Check: Ensure the D-Leu-L-Phe-NHMe isomer (which typically elutes slightly earlier or later depending on the specific C18 selectivity) is excluded.

  • Lyophilization:

    • Flash freeze the pooled fractions in liquid nitrogen.

    • Lyophilize for 24-48 hours.

    • Salt Exchange (Optional): If the TFA counter-ion is toxic to the downstream biological assay, perform a salt exchange to HCl or Acetate using a weak anion exchange resin or repeated lyophilization with dilute HCl.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols on silica.Ensure TFA concentration is at least 0.1%. Consider adding 10-20 mM Ammonium Acetate if pH allows.
Fronting Peak Column Overload (Mass or Volume).Reduce injection volume. If solubility is the limit, increase column diameter.
Split Peaks Sample solvent too strong (e.g., pure DMSO/DMF).Dilute sample with water/buffer. Ensure sample solvent strength < Mobile Phase A strength.
Ghost Peaks Carryover from previous run.Run a "Sawtooth" wash gradient (5% -> 95% -> 5% -> 95%) between runs.
High Backpressure Particulates in sample or precipitating buffer.Re-filter sample (0.2 µm). Check solubility of buffer salts in high % ACN.
Decision Tree: Mobile Phase Optimization

MobilePhaseOptimization Start Poor Resolution or Tailing? CheckPH Check pH relative to pKa (Is Amine Protonated?) Start->CheckPH Acidic pH < 3 (TFA/Formic) CheckPH->Acidic Standard Basic pH > 10 (High pH Stable Column) CheckPH->Basic Alternative Tailing Still Tailing? Acidic->Tailing AddTEA Add 1% TEA or Switch to TEAP Buffer Tailing->AddTEA Yes Resolution Poor Resolution of Diastereomers? Tailing->Resolution No Gradient Flatten Gradient Slope (e.g., 0.5% B/min) Resolution->Gradient Temp Change Temperature (Low Temp often improves selectivity) Resolution->Temp

Figure 2: Decision tree for optimizing mobile phase conditions when standard protocols yield insufficient purity.

References

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC theory and scale-up).

  • Agilent Technologies. (2020). Strategy for Preparative LC Purification. Application Note 5990-5456EN. (Source for linear scale-up calculations).

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Specifics on peptide diastereomer separation).

  • Waters Corporation. (2023). Prep Calculator for Scaling Analytical to Prep. (Tool for flow/load calculations).[2][3]

  • Sigma-Aldrich. (n.d.). This compound Product Specification. (Physicochemical data source).

Sources

Application Notes and Protocols for the Use of Leu-Phe-NHMe in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Leu-Phe-NHMe in Protease Inhibition

The dipeptide amide, Leucyl-phenylalanine methylamide (Leu-Phe-NHMe), serves as a valuable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its structure, mimicking the C-terminal portion of many endogenous peptide substrates, positions it as a competitive inhibitor for several classes of proteases, most notably cysteine proteases such as cathepsins and caspases. These enzymes play critical roles in a myriad of physiological and pathological processes, including protein turnover, apoptosis, inflammation, and cancer progression.[1] The study of their inhibition is therefore of paramount importance for understanding disease mechanisms and for the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the effective use of Leu-Phe-NHMe in enzyme inhibition studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret enzyme inhibition assays with scientific rigor.

Scientific Foundation: Mechanism of Action and Experimental Rationale

Leu-Phe-NHMe and similar peptide-based inhibitors typically function by competing with the natural substrate for binding to the active site of the enzyme.[2][3] The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency. The half-maximal inhibitory concentration (IC50) is another crucial parameter, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

The choice of experimental conditions, such as pH and the specific fluorogenic substrate, is critical for obtaining accurate and reproducible data. For instance, lysosomal proteases like cathepsins exhibit optimal activity at acidic pH, while caspases are generally more active at neutral pH.[4][5] The use of fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, provides a sensitive and continuous method for monitoring enzyme activity.[6]

Core Protocols: Step-by-Step Methodologies

The following protocols provide a framework for assessing the inhibitory potential of Leu-Phe-NHMe against two major classes of cysteine proteases: cathepsins and caspases.

Protocol 1: Inhibition of Cathepsin B and Cathepsin L

This protocol is designed for a 96-well plate format using a fluorometric assay.

Materials:

  • Purified human Cathepsin B or Cathepsin L

  • Leu-Phe-NHMe

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (for both Cathepsin B and L)[4][6]

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Control Inhibitor (optional): E-64 or CA-074[6]

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

Figure 1: Workflow for Cathepsin Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Reconstitute the lyophilized cathepsin enzyme in the Assay Buffer to a stock concentration of 1 µM. Store on ice.

    • Prepare a 10 mM stock solution of Z-Phe-Arg-AMC in DMSO.

    • Prepare a 10 mM stock solution of Leu-Phe-NHMe in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing (e.g., from 1 µM to 1 mM).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 50 µL of Assay Buffer.

    • Enzyme control wells (no inhibitor): 45 µL of Assay Buffer and 5 µL of the diluted enzyme solution.

    • Inhibitor wells: 40 µL of Assay Buffer, 5 µL of the diluted enzyme solution, and 5 µL of the respective Leu-Phe-NHMe dilution.

    • Control inhibitor wells (optional): 40 µL of Assay Buffer, 5 µL of the diluted enzyme solution, and 5 µL of a known inhibitor dilution.

  • Pre-incubation:

    • Gently tap the plate to mix the contents.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate by diluting the 10 mM stock to 100 µM in Assay Buffer.

    • Add 50 µL of the 100 µM substrate solution to all wells to initiate the reaction (final substrate concentration will be 50 µM).

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (RFU - Relative Fluorescence Units) every 1-2 minutes for 30-60 minutes.

Protocol 2: Inhibition of Caspase-3

This protocol is adapted for a 96-well plate fluorometric assay.

Materials:

  • Purified active human Caspase-3

  • Leu-Phe-NHMe

  • Fluorogenic Substrate: Ac-DEVD-AMC[5]

  • Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4

  • Control Inhibitor (optional): Ac-DEVD-CHO

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

Figure 2: Workflow for Caspase-3 Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and keep it on ice.

    • Thaw the active Caspase-3 on ice. Dilute to a working concentration in the Assay Buffer.

    • Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO.

    • Prepare a 10 mM stock solution of Leu-Phe-NHMe in a suitable solvent. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 50 µL of Assay Buffer.

    • Enzyme control wells (no inhibitor): 40 µL of Assay Buffer and 10 µL of the diluted Caspase-3 solution.

    • Inhibitor wells: 30 µL of Assay Buffer, 10 µL of the respective Leu-Phe-NHMe dilution, and 10 µL of the diluted Caspase-3 solution.

    • Control inhibitor wells (optional): 30 µL of Assay Buffer, 10 µL of a known inhibitor dilution, and 10 µL of the diluted Caspase-3 solution.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate by diluting the 10 mM stock to 200 µM in Assay Buffer.

    • Add 50 µL of the 200 µM substrate solution to all wells to start the reaction (final substrate concentration will be 100 µM).

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (RFU) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis and Interpretation

1. Calculation of Initial Reaction Rates: For each concentration of Leu-Phe-NHMe, plot the fluorescence intensity (RFU) against time. The initial rate of the reaction is the slope of the linear portion of this curve.

2. Determination of IC50:

  • Calculate the percentage of inhibition for each concentration of Leu-Phe-NHMe using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))

  • Plot the % Inhibition against the logarithm of the Leu-Phe-NHMe concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example Data for IC50 Determination

Leu-Phe-NHMe (µM)Log [Inhibitor]% Inhibition
105
10120
501.748
100275
5002.795

3. Determination of the Inhibition Constant (Ki) and Mode of Inhibition: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay should be performed with varying concentrations of both the substrate and Leu-Phe-NHMe. The data can then be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]). The pattern of the lines will indicate the mode of inhibition. The Ki value can be calculated from these plots.

Troubleshooting and Best Practices

  • Inhibitor Solubility: Ensure that Leu-Phe-NHMe is fully dissolved in the assay buffer at the tested concentrations. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, but the final concentration should be kept low (typically <1%) to avoid affecting enzyme activity.[7]

  • Enzyme Stability: Proteases can be unstable. Prepare fresh enzyme dilutions and keep them on ice. The stability of peptide amides can also be pH-dependent.[8][9]

  • Inner Filter Effect: At high concentrations of inhibitor or substrate that absorb light at the excitation or emission wavelengths, the fluorescence signal can be quenched. This can be checked by measuring the absorbance of the compounds at the assay wavelengths.

  • Controls are Crucial: Always include appropriate controls (no enzyme, no inhibitor) to ensure the validity of the results.

Conclusion

Leu-Phe-NHMe is a versatile and effective tool for the study of cysteine protease inhibition. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can confidently and accurately characterize the inhibitory properties of this dipeptide amide against key enzymes like cathepsins and caspases. This will ultimately contribute to a deeper understanding of the roles of these proteases in health and disease and aid in the discovery of new therapeutic agents.

References

  • Potent and Selective Inhibition of Cysteine Proteases from Plasmodium falciparum and Trypanosoma brucei. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. (2018). Molecules, 23(11), 2979. Retrieved from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). Analytical Sciences, 33(11), 1241-1245. Retrieved from [Link]

  • Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. (2022). Nature Catalysis, 5(5), 416-424. Retrieved from [Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. (2023). Journal of Medicinal Chemistry, 66(6), 4249-4271. Retrieved from [Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. (2023). Journal of Medicinal Chemistry, 66(6), 4249-4271. Retrieved from [Link]

  • Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. (2021). ACS Chemical Biology, 16(9), 1649-1661. Retrieved from [Link]

  • Developments in peptide and amide synthesis. (2004). Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]

  • Stability of peptide amides under high pressure. (2009). Food Chemistry, 116(4), 935-940. Retrieved from [Link]

  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • Selective suppression of cathepsin L results from elevations in lysosomal pH and is followed by proteolysis of tau protein. (1998). NeuroReport, 9(9), 2089-2094. Retrieved from [Link]

  • A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis. (2009). Biochemical Journal, 424(3), 335-346. Retrieved from [Link]

  • Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. (2022). International Journal of Molecular Sciences, 23(4), 2125. Retrieved from [Link]

  • Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. (2017). Analytical Chemistry, 89(19), 10566-10572. Retrieved from [Link]

  • Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c. (2010). Biochemistry, 49(1), 126-137. Retrieved from [Link]

  • Cathepsin L Is Responsible for Processing and Activation of Proheparanase through Multiple Cleavages of a Linker Segment. (2007). Journal of Biological Chemistry, 282(45), 32809-32818. Retrieved from [Link]

  • Cathepsin B in human leukocytes. (1984). Clinica Chimica Acta, 142(3), 333-340. Retrieved from [Link]

  • Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip. (2017). Analytical Chemistry, 89(19), 10566-10572. Retrieved from [Link]

  • Cathepsin B. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. (2006). Journal of Biological Chemistry, 281(14), 9323-9331. Retrieved from [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2016). AAPS PharmSciTech, 17(5), 1069-1077. Retrieved from [Link]

  • Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. (2019). ACS Chemical Biology, 14(12), 2639-2645. Retrieved from [Link]

  • Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry. (2005). Journal of Virology, 79(12), 7624-7634. Retrieved from [Link]

  • Cathepsin B: a sellsword of cancer progression. (2016). Oncotarget, 7(44), 72456-72472. Retrieved from [Link]

  • Universal buffers for use in biochemistry and biophysical experiments. (2012). Analytical Biochemistry, 427(2), 136-138. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Leu-Phe-NHMe synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of L-Leucyl-L-Phenylalanine-N-methylamide (Leu-Phe-NHMe). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yield and purity for this dipeptide. Here, we address specific, common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield in peptide synthesis is rarely due to a single factor. It is often a cumulative result of several suboptimal parameters. This section breaks down the most common problems, their underlying causes, and actionable solutions.

Question 1: My final yield is consistently low after coupling. What is the most likely cause?

Answer: Low yield after the coupling step typically points to one of three primary issues: incomplete reaction, formation of side products, or racemization leading to purification losses.

1. Incomplete Coupling Reaction:

  • Probable Cause: Insufficient activation of the carboxylic acid of the N-protected Leucine (e.g., Boc-Leu-OH or Fmoc-Leu-OH) or premature degradation of the coupling agent.

  • Solution:

    • Verify Reagent Stoichiometry: Ensure you are using a slight excess of the coupling agent (e.g., 1.1–1.5 equivalents) and the protected Leucine.

    • Pre-activation: For carbodiimide-based couplings (EDC, DCC), pre-activate the Boc/Fmoc-Leu-OH with an additive like 1-Hydroxybenzotriazole (HOBt) for 15-30 minutes at 0°C before adding the Phenylalanine-N-methylamide (Phe-NHMe) component.[1][2][3] This forms a more stable and reactive HOBt-ester, improving coupling efficiency.[4]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting materials. If the reaction stalls, a small additional charge of the coupling reagent may be necessary.

2. Diketopiperazine (DKP) Formation:

  • Probable Cause: This is a significant side reaction, especially in dipeptide synthesis.[5] After the deprotection of the N-terminal of Phe-NHMe, the free amine can intramolecularly attack the carbonyl of its own residue, cyclizing to form a stable six-membered diketopiperazine ring. This cleaves the growing peptide from the support (in SPPS) or consumes the starting material in solution-phase synthesis.[6][7] This is particularly prevalent when Proline is involved, but can occur with other amino acids.[8][9]

  • Solution:

    • Minimize Time Before Coupling: The free amine of Phe-NHMe should not be left for extended periods before the coupling reaction is initiated.[8] Proceed immediately to the coupling step after N-terminal deprotection and neutralization.

    • Use Dipeptide Coupling: If possible, couple a pre-formed Z-Leu-Phe-OH dipeptide to methylamine. This bypasses the vulnerable dipeptide stage where DKP formation is most likely.

3. Racemization:

  • Probable Cause: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which readily racemizes.[10][11] The use of carbodiimides like EDC or DCC without additives is a common cause.[12][13] Excess base can also promote racemization by abstracting the alpha-proton.[14][15]

  • Solution:

    • Additive Use is Critical: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like HOBt or its analogs (HOAt, 6-Cl-HOBt).[4][12][14][16] These additives convert the highly reactive O-acylisourea intermediate into a less reactive ester, which is less prone to oxazolone formation.[4]

    • Control Temperature: Perform the coupling reaction at low temperatures (starting at 0°C and allowing it to slowly warm to room temperature) to reduce the rate of racemization.[12]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine (TEA), and use it in the minimum required amount (typically 1-2 equivalents).[14]

Question 2: My LC-MS analysis shows a significant peak with the correct mass but a different retention time. Could this be racemization?

Answer: Yes, this is a classic indicator of racemization (epimerization). The L-Leu-D-Phe-NHMe or D-Leu-L-Phe-NHMe diastereomers will have the same mass as your target L-Leu-L-Phe-NHMe but will exhibit different chromatographic behavior.

  • Diagnostic Approach:

    • Chiral HPLC: The most definitive way to confirm and quantify racemization is by using a chiral HPLC column.

    • Review Your Protocol: Racemization of the Leucine residue is the most probable cause. Re-evaluate the three key factors that control it:

      • Coupling Reagent/Additive Combination: Are you using an additive like HOBt with your carbodiimide?[1] The combination of a carbodiimide with copper(II) chloride (CuCl₂) has also been shown to be extremely effective at suppressing racemization.[17][18]

      • Base: Is the amount and type of base appropriate? Excess base is detrimental.[14]

      • Temperature: Was the reaction kept cool, especially during the activation phase?[12]

Question 3: The purification of my crude product is extremely difficult, with many closely-eluting impurities. What causes this?

Answer: This issue usually stems from the formation of N-acylurea or other side products during the coupling step, especially when using carbodiimides.

  • Probable Cause (N-Acylurea Formation): The highly reactive O-acylisourea intermediate, formed from the reaction of Boc-Leu-OH and EDC/DCC, can undergo an intramolecular rearrangement to form a stable N-acylurea. This byproduct is often difficult to separate from the desired peptide.[1][10]

  • Solution:

    • HOBt is the Solution: The use of HOBt is the standard and most effective way to prevent N-acylurea formation. HOBt rapidly traps the O-acylisourea to form the active ester, preventing the rearrangement.[1]

    • Solvent Choice: Perform the reaction in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). If using DCC in DCM, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. If using the water-soluble EDC, the corresponding urea byproduct can be removed with an aqueous wash.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a standard solution-phase synthesis of Leu-Phe-NHMe, highlighting the critical coupling stage.

LeuPheNHMe_Synthesis cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_product Intermediate & Final Product BocLeu Boc-Leu-OH Coupling 1. Add EDC/HOBt, DIPEA 2. Solvent: DMF or DCM 3. Temp: 0°C to RT BocLeu->Coupling PheNHMe H-Phe-NHMe·HCl PheNHMe->Coupling ProtectedPeptide Boc-Leu-Phe-NHMe Coupling->ProtectedPeptide Peptide Bond Formation Deprotection TFA/DCM ProtectedPeptide->Deprotection Boc Deprotection FinalProduct H-Leu-Phe-NHMe·TFA (Final Product) Deprotection->FinalProduct

Caption: Workflow for Leu-Phe-NHMe Synthesis.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for this synthesis?

A: While many modern coupling reagents exist (HATU, HBTU, etc.), the combination of EDC (a water-soluble carbodiimide) with HOBt remains a robust, cost-effective, and highly efficient choice for this type of dipeptide synthesis.[4][13] It offers high yields, effective racemization suppression, and straightforward purification as the urea byproduct is water-soluble.[1]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. You should see the spot for your starting material (e.g., Boc-Leu-OH) disappear and a new, typically lower Rf spot for the product (Boc-Leu-Phe-NHMe) appear. Staining with ninhydrin can be used to visualize the amine-containing components. For more precise analysis, LC-MS is ideal.

Q: What are the optimal solvent and temperature conditions?

A:

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent choices. DCM is preferred if using DCC, as the DCU byproduct is insoluble and easily filtered off.[2][19]

  • Temperature: Start all couplings at 0°C (ice bath).[2][12] Add the coupling reagent at this temperature and stir for 15-30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or overnight. Lower temperatures significantly reduce the risk of racemization.[12]

Data Summary: Coupling Reagent Comparison

Coupling Reagent SystemProsConsRecommendation for Leu-Phe-NHMe
EDC / HOBt High yield; Low racemization; Water-soluble urea byproduct simplifies workup.[1][4]HOBt has explosive properties when dry (commercially available wetted).Highly Recommended. The industry standard for reliable and scalable synthesis.
DCC / HOBt Inexpensive and effective.DCU byproduct can be difficult to remove completely; DCC is a potent allergen.Good alternative to EDC, especially if cost is a primary concern. Requires careful filtration.
HATU / DIPEA Very fast and efficient, especially for difficult couplings.More expensive; Can still cause racemization if not used carefully.Overkill for this simple dipeptide, but a viable option if other methods fail.
TiCl₄ / Pyridine Novel method reported for efficient dipeptide synthesis.[20]Requires specific microwave conditions; Less commonly used in standard labs.An interesting alternative for specialized applications, but not a first-line choice.

Detailed Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling for Boc-Leu-Phe-NHMe
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-L-Leucine-OH (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the cooled solution. Stir at 0°C for 20 minutes. The solution should remain clear.

  • Amine Addition: In a separate flask, dissolve H-L-Phe-NHMe·HCl (1.05 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 3-5 hours (or until TLC indicates completion).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-Leu-Phe-NHMe.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Boc-Group Deprotection
  • Dissolution: Dissolve the purified Boc-Leu-Phe-NHMe (1.0 eq) in DCM (approx. 0.1 M).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The final product, H-Leu-Phe-NHMe·TFA, can be precipitated by adding cold diethyl ether.

Visualizing a Common Side Reaction

The formation of diketopiperazine is a critical side reaction to control.

DKP_Formation Dipeptide H₂N-Phe-CO-NHMe N-terminus attacksC-terminus Transition Intramolecular Cyclization Dipeptide:n->Transition Undesired Intramolecular Attack DKP Diketopiperazine (Side Product) Transition->DKP Yield Loss

Caption: Diketopiperazine (DKP) Side Reaction.

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research. [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications. [Link]

  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Tudose, A., et al. (2022). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules. [Link]

  • INNO PHARMCHEM. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Patgiri, A., et al. (2008). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic Letters. [Link]

  • Wu, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Paradis-Bas, M., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. ResearchGate. [Link]

  • ResearchGate. (2022). DKP formation mechanism. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Wu, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Filo. (2025). Side Reactions in Peptide Synthesis. Filo. [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • Wu, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. [Link]

Sources

Technical Support Center: Resolving Peak Tailing of Peptide Methylamides in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with peptide methylamides. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for peptide methylamides in HPLC?

A1: The most frequent cause of peak tailing for peptide methylamides, which are often basic compounds, is secondary interaction with ionized silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These interactions create multiple retention mechanisms, leading to an asymmetric peak shape where the latter half of the peak is broader than the front half.[4]

Q2: How does the mobile phase pH affect peak tailing?

A2: The mobile phase pH is a critical parameter that influences the ionization state of both your peptide methylamide and the silanol groups on the column.[5][6] Operating at a pH close to the pKa of your analyte can result in a mixed population of ionized and non-ionized species, leading to peak broadening and tailing.[1][6] For basic peptides, a low pH (typically below 3) is often used to protonate the silanol groups, minimizing their interaction with the positively charged peptide.[2][7]

Q3: Can my choice of mobile phase additive cause peak tailing?

A3: Yes, the choice and concentration of your mobile phase additive are crucial. Additives like trifluoroacetic acid (TFA) act as ion-pairing agents, neutralizing the positive charges on the peptide and masking the negative charges on the stationary phase, which significantly improves peak shape.[8] Using weaker acids like formic acid may not be as effective at suppressing silanol interactions, potentially leading to tailing, although it is often preferred for mass spectrometry (MS) compatibility due to its volatility.[9]

Q4: Is it possible for the HPLC system itself to cause peak tailing?

A4: Absolutely. Extra-column effects, such as dead volume in tubing, fittings, or the detector flow cell, can contribute to peak broadening and tailing.[1][10] It's essential to use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize these effects.[1]

Q5: Why are my peaks tailing even when using a modern, end-capped column?

A5: While modern, high-purity silica (Type B) columns with end-capping significantly reduce the number of accessible silanol groups, some residual silanols will always remain.[2][4][11] For particularly sensitive peptide methylamides, these residual silanols can still cause tailing. Additionally, over time and with exposure to harsh mobile phases, the bonded phase can degrade, exposing more silanol groups.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing of peptide methylamides. We will explore the root causes in detail and provide actionable, step-by-step protocols.

Understanding the Root Causes of Peak Tailing

Peak tailing in reversed-phase HPLC of peptide methylamides is primarily a symptom of undesirable secondary interactions between the analyte and the stationary phase. Let's delve into the key mechanisms.

1. Secondary Interactions with Silanol Groups

The surface of silica-based stationary phases contains silanol groups (Si-OH). These groups can exist in different forms, with the most acidic being the "free" or "lone" silanols.[11][12] At mobile phase pH values above their pKa (around 3.8-4.2), these silanol groups become deprotonated and negatively charged (Si-O⁻).[12] Peptide methylamides, often carrying a net positive charge at acidic pH, can then interact with these ionized silanols through an ion-exchange mechanism.[7][13] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to peak tailing.[3]

Systematic Troubleshooting Workflow

A logical and systematic approach is key to efficiently resolving peak tailing. The following workflow will guide you through a series of steps to identify and rectify the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_system Step 1: Verify HPLC System Integrity (Check for leaks, dead volume, proper connections) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Remake connections, use appropriate tubing system_ok->fix_system No optimize_mobile_phase Step 2: Optimize Mobile Phase (pH, Additive Type & Concentration) system_ok->optimize_mobile_phase Yes fix_system->check_system mobile_phase_ok Peak Shape Improved? optimize_mobile_phase->mobile_phase_ok adjust_temp Step 3: Adjust Column Temperature mobile_phase_ok->adjust_temp No end_good Problem Resolved mobile_phase_ok->end_good Yes temp_ok Peak Shape Improved? adjust_temp->temp_ok evaluate_column Step 4: Evaluate Column Chemistry (Age, Type, Contamination) temp_ok->evaluate_column No temp_ok->end_good Yes column_ok Peak Shape Improved? evaluate_column->column_ok end_bad Consult Further Support evaluate_column->end_bad Persistent Issue replace_column Action: Use new column, consider alternative chemistry column_ok->replace_column No column_ok->end_good Yes replace_column->evaluate_column

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Experimental Protocols
Protocol 1: Mobile Phase Optimization

The mobile phase composition is the most powerful tool for manipulating peak shape.

Objective: To minimize secondary interactions by adjusting the mobile phase pH and the type and concentration of the ion-pairing agent.

Step-by-Step Methodology:

  • Initial Assessment: Begin with a standard mobile phase, for instance, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This provides a baseline for MS-friendly conditions.

  • Introduce a Stronger Ion-Pairing Agent: If peak tailing is observed, switch to a mobile phase containing 0.1% trifluoroacetic acid (TFA).[14] TFA is a stronger acid than formic acid and a more effective ion-pairing agent, which can significantly improve the peak shape of basic peptides.[8]

  • Optimize Additive Concentration: While 0.1% is a standard concentration, for particularly problematic peptides, you might need to adjust this. However, be aware that higher concentrations of TFA can suppress ionization in MS.[15]

  • Consider Alternative Ion-Pairing Agents: If TFA does not provide the desired selectivity or if you are working with an MS detector and need to minimize ion suppression, consider difluoroacetic acid (DFA). DFA offers a compromise between the excellent peak shape provided by TFA and the MS compatibility of formic acid.[9][16]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least one to two pH units away from the pKa of your peptide methylamide.[5][17] For basic analytes, a low pH (2-3) is generally preferred to keep the silanol groups on the stationary phase protonated and thus, less interactive.[2]

Mobile Phase AdditiveTypical ConcentrationpKaIon-Pairing StrengthMS Compatibility
Formic Acid (FA)0.1%3.75WeakExcellent[18]
Trifluoroacetic Acid (TFA)0.05% - 0.1%0.5StrongPoor (causes ion suppression)[15]
Difluoroacetic Acid (DFA)0.1%1.24ModerateGood[16]
Heptafluorobutyric Acid (HFBA)0.1%~0.3Very StrongVery Poor[19]

Table 1: Comparison of common mobile phase additives for peptide analysis.

Protocol 2: Temperature Optimization

Adjusting the column temperature can have a significant impact on peak shape and resolution.

Objective: To improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.

Step-by-Step Methodology:

  • Establish a Baseline: Perform an injection at ambient temperature (e.g., 25 °C).

  • Increase Temperature Incrementally: Increase the column temperature in increments of 10-15 °C, for example, to 40 °C, 50 °C, and 60 °C.[14][20][21]

  • Monitor Peak Shape and Retention: At each temperature, monitor the peak tailing factor, retention time, and resolution. Elevated temperatures generally lead to sharper peaks and reduced retention times. Be aware that changes in temperature can also alter selectivity.[20]

  • Ensure Column Stability: Do not exceed the maximum recommended temperature for your HPLC column.

Protocol 3: Addressing Metal-Mediated Interactions

Trace metal contaminants in the silica matrix of the column or from the HPLC system hardware can chelate with certain amino acid residues (e.g., aspartic acid, glutamic acid), causing severe peak tailing.[11][22][23]

Objective: To mitigate peak tailing caused by metal chelation.

Step-by-Step Methodology:

  • Use High-Purity Columns: Whenever possible, use modern, high-purity silica columns that have a low metal content.[7]

  • Introduce a Chelating Agent: If metal chelation is suspected, consider adding a weak chelating agent, such as citric acid or medronic acid, to the mobile phase at a low concentration (e.g., 1 ppm).[22][23] These agents can effectively passivate the metal sites, reducing their interaction with the peptide.[22][23]

Visualizing the Mechanism of Silanol Interaction

The following diagram illustrates the interaction between a positively charged peptide and an ionized silanol group on the stationary phase, which is a primary cause of peak tailing.

Silanol_Interaction cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silanol Si-O⁻ peptide Peptide-NH₃⁺ peptide->silanol Ionic Interaction (Causes Peak Tailing)

Caption: Undesirable ionic interaction leading to peak tailing.

References

  • Effect of column temperature on separation of peptides and proteins. YMC. [Link]

  • Influence and Control of Column Temperature in Successful Peptide Mapping. Waters. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bioanalytical Technologies. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. [Link]

  • How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

  • Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins. ResearchGate. [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. MAC-MOD Analytical. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. [Link]

  • HPLC Troubleshooting Video - Peak Tailing. CHROMacademy. [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Scion Instruments. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Biotage. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Peptide Isolation – Method Development Considerations. Waters. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Why Do Peaks Tail?. LCGC North America. [Link]

Sources

Technical Support Center: Methylamide Peptide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Current Status: Operational | Topic: Coupling Reagents for Methylamide Peptides Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary & Core Strategy

Synthesizing methylamide peptides presents a dual challenge: steric hindrance (if backbone


-methylation is present) and chemical volatility  (handling the C-terminal methylamine moiety).[1]

Standard protocols using HBTU/DIPEA often fail here, resulting in deletion sequences or extensive epimerization. As of 2024-2025, the industry standard has shifted away from benzotriazole-based reagents (HOBt/HATU) due to safety (explosiveness) and efficiency concerns, moving toward Oxyma-based architectures (COMU/PyOxim) .[1]

The "Golden Rule" of Methylamide Synthesis

Do not rely on a single coupling condition. The synthesis of C-terminal methylamides (-CONHCH3) requires a specific linker strategy (HMBA), while coupling to an


-methylated residue requires the most potent activation possible (COMU or HATU) combined with elevated temperature.[1]

Critical Reagent Selection Guide

The following table synthesizes field data comparing legacy reagents with modern alternatives specifically for hindered/methylated couplings.

Reagent ClassReagentActive SpeciesSuitability for MethylamidesApplication Notes
Uronium (Modern) COMU Oxyma EsterExcellent Primary Recommendation. Higher solubility than HATU; safer (non-explosive byproduct); less epimerization.[1]
Uronium (Legacy) HATU OAt EsterHigh The historical gold standard. Effective but expensive and generates explosive HOAt byproducts.
Phosphonium PyOxim Oxyma EsterHigh Excellent alternative to COMU if solubility in DMF is an issue.
Carbodiimide DIC + Oxyma Oxyma EsterModerate Good for standard couplings; often insufficient for coupling to an

-methyl amino acid.[1]
Base TMP (Collidine) N/ACritical Use instead of DIPEA for Cys/His or highly racemization-prone couplings.[1]
Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on the specific steric challenge.

ReagentSelection Start START: Define Coupling Challenge IsNMe Is the acceptor amine N-methylated? Start->IsNMe IsCTerm Is this the C-terminal Methylamide formation? IsNMe->IsCTerm No HardCoupling High Steric Hindrance IsNMe->HardCoupling Yes LinkerChoice Select Linker Strategy IsCTerm->LinkerChoice Yes SolubilityCheck Check Solubility in DMF HardCoupling->SolubilityCheck UseCOMU Use COMU (1.0 eq) + DIPEA (2.0 eq) @ 50°C (MW) or 2h RT SolubilityCheck->UseCOMU Good Solubility UsePyOxim Use PyOxim + Oxyma Pure SolubilityCheck->UsePyOxim Poor Solubility HMBA HMBA Linker (Post-synthesis cleavage) LinkerChoice->HMBA Flexible/Standard PreLoad Pre-loaded Methylamine Resin (Reductive Amination) LinkerChoice->PreLoad High Throughput

Figure 1: Decision tree for reagent selection in methylamide peptide synthesis. Note the divergence between backbone coupling and C-terminal formation.

Technical Modules & Workflows

Module A: Creating the C-Terminal Methylamide

You cannot simply "couple" methylamine to a standard Wang resin.[1] You must use a linker that allows nucleophilic displacement.[2]

The Solution: HMBA Linker Strategy The 4-hydroxymethylbenzoic acid (HMBA) linker is stable to Fmoc deprotection (piperidine) but susceptible to nucleophilic attack by amines (aminolysis) after the peptide is built.

  • Mechanism: The peptide is synthesized as an ester on the resin.

  • Cleavage: The dry resin is treated with Methylamine in THF/Methanol. The amine attacks the linker-peptide ester bond, releasing the peptide as a methylamide (Peptide-CONHCH3).[1]

Module B: Coupling to an N-Methyl Amino Acid

This is the "difficult junction."[1] The secondary amine is sterically crowded.

  • The Problem: Standard reagents (HBTU) react too slowly, allowing the activated amino acid to racemize or decompose before coupling occurs.

  • The Fix:

    • Switch to COMU: It is more reactive than HBTU.[3]

    • Double Coupling: Perform the first coupling for 1 hour, drain, and repeat.

    • Monitoring: Ninhydrin (Kaiser) tests DO NOT WORK on secondary amines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -methyl).[1] You must use the Chloranil Test  or Bromophenol Blue .
      

Troubleshooting & FAQs

Q1: My yield is <10% when coupling Valine to N-Methyl-Alanine. Why? A: This is a classic "difficult junction." The steric clash between the isopropyl group of Val and the methyl group of Ala prevents approach.

  • Solution: Use COMU/Oxyma/DIPEA (1:1:2) at 50°C for 30 minutes (microwave) or 2 hours (conventional). If using microwave, ensure temperature does not exceed 50°C to prevent epimerization of the Cys/His/Arg residues.

Q2: I see a "deletion sequence" where the N-methylated residue is missing entirely. A: This suggests the acylation of the


-methyl residue failed.
  • Solution: Ensure you are using the Chloranil test to verify coupling completion. If the beads remain blue (positive for secondary amine), recouple using symmetric anhydrides (Amino Acid + DIC, no base) which are smaller and more reactive than uronium esters.

Q3: How do I prevent Diketopiperazine (DKP) formation? A: If your C-terminal sequence is Pro-NMeAA or Gly-NMeAA, the dipeptide will cyclize and cleave itself off the resin during Fmoc deprotection of the second residue.

  • Solution: Use Trityl-based resins (2-Chlorotrityl chloride) or bulky linkers.[1] Alternatively, perform the deprotection of the second residue very quickly (2 x 1 min) and immediately couple the third residue.

Q4: Why use COMU instead of HATU? A: Safety and Stability. HATU generates HOAt, which is explosive. COMU generates Oxyma, which is safe.[4] Additionally, COMU shows greater stability in DMF solution than HATU, which is critical for automated synthesizers where reagents sit for hours [1][2].

Experimental Protocols

Protocol A: High-Efficiency Coupling with COMU

Use this for coupling TO an N-methylated residue.[1]

  • Activation: Dissolve Fmoc-Amino Acid (3.0 eq) and COMU (3.0 eq) in dry DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (6.0 eq) immediately before adding to the resin. Note: COMU requires only 1 eq of base per eq of reagent, but excess is used to neutralize resin salts.

  • Reaction: Add mixture to the resin. Shake for 1 hour at RT or 20 mins at 50°C .

  • Monitoring: Wash resin with DMF. Perform Chloranil Test .

    • Blue/Green beads: Incomplete -> Recouple.

    • Colorless/Yellow beads: Complete.

Protocol B: HMBA Linker Cleavage (Methylamide Formation)

Use this to release the peptide from the resin as a methylamide.

  • Preparation: Wash the final peptide-resin (Fmoc removed or attached, depending on strategy) with DCM (3x) and dry completely under vacuum. Water kills this reaction.

  • Cleavage Cocktail: Prepare a solution of Methylamine (30% in Ethanol or THF) . Caution: Volatile and pungent.

  • Execution: Add the amine solution to the dry resin in a sealed pressure vessel (glass or compatible plastic).

  • Timing: Shake at Room Temperature for 16–24 hours .

  • Work-up: Filter the resin.[5][6] The filtrate contains your methylamide peptide. Evaporate the solvent and purify via HPLC.

Visualizing the Mechanism (HMBA Cleavage)

HMBACleavage Resin Resin-HMBA-Peptide (Ester Bond) Intermediate Tetrahedral Intermediate Resin->Intermediate + Reagent Reagent Methylamine (NH2CH3) Reagent->Intermediate Product Peptide-CONHCH3 (Methylamide) Intermediate->Product Collapse Byproduct Resin-HMBA-OH Intermediate->Byproduct

Figure 2: Nucleophilic cleavage mechanism of HMBA linker yielding C-terminal methylamide.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[1][4][7] Chemistry – A European Journal. [Link][1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews (Discusses HMBA and Trityl linkers). [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[1] Chemistry – A European Journal. [Link][1]

Sources

Technical Support Portal: Leu-Phe-NHMe Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leu-Phe-NHMe (Leucyl-Phenylalanine-N-methylamide). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this dipeptide amide, thereby safeguarding experimental reproducibility and accuracy. Here, we address common questions, troubleshoot potential issues, and provide validated protocols based on established principles of peptide chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section directly answers the most common queries regarding the handling and storage of Leu-Phe-NHMe.

Q1: What is the absolute optimal storage condition for lyophilized Leu-Phe-NHMe powder?

For maximum long-term stability, the lyophilized peptide should be stored at -80°C in a sealed container with a desiccant.[1][2] Under these conditions—deeply frozen and protected from moisture—the peptide can remain stable for several years.[1][3] Storage at -20°C is also acceptable for long-term preservation, though -80°C is considered the gold standard.[2]

Q2: I've reconstituted Leu-Phe-NHMe in a buffer. How should I store the solution and for how long?

Peptides in solution are significantly less stable than in their lyophilized form.[4] Once reconstituted, the solution should be divided into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] These aliquots should be stored frozen, preferably at -80°C, for a maximum of 6 months.[5][6] For short-term use (1-2 weeks), aliquots can be stored at -20°C.[5] Avoid storing peptide solutions at 4°C for more than a few days.

Q3: What are the primary chemical degradation pathways I should be concerned about with Leu-Phe-NHMe?

The two main degradation risks for Leu-Phe-NHMe are hydrolysis and oxidation .

  • Hydrolysis: This is the cleavage of the peptide bond between Leucine and Phenylalanine or the C-terminal amide bond by water. This process is accelerated by acidic or alkaline pH and elevated temperatures.[7][8] Storing the peptide in its lyophilized state is the most effective way to prevent hydrolysis.

  • Oxidation: The Phenylalanine residue, with its aromatic ring, is susceptible to light-induced oxidation.[9] Exposure to UV light or atmospheric oxygen, especially in solution, can lead to the formation of new chemical entities and loss of function.[7][9]

Q4: Why is avoiding moisture so critical for the lyophilized powder?

Lyophilized peptides are often highly hygroscopic , meaning they readily absorb moisture from the atmosphere.[1][4] Even brief exposure to humid air can introduce enough water to initiate hydrolysis, severely compromising the long-term stability of the peptide, even when it is subsequently frozen.[1] This is why it is imperative to allow the vial to equilibrate to room temperature in a desiccator before opening.[4][10]

Q5: Does the C-terminal methylamide (NHMe) group affect the stability of the peptide?

Yes, the N-methylamide cap at the C-terminus provides significant protection. It blocks degradation by carboxypeptidases and prevents a common degradation pathway in dipeptides known as diketopiperazine formation.[8] This modification generally increases the peptide's half-life compared to its free-acid counterpart (Leu-Phe-OH). However, the amide bond can still be chemically hydrolyzed under harsh pH or high-temperature conditions.

Section 2: Troubleshooting Guide

Encountering issues? This guide helps you diagnose and resolve common problems related to Leu-Phe-NHMe integrity.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or poor assay results. Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage in solution at 4°C, moisture contamination of powder).1. Review your storage and handling logs. 2. Prepare a fresh stock solution from a new vial of lyophilized peptide following the best-practice protocols below. 3. Run the experiment with the fresh stock alongside your old stock to confirm if degradation is the root cause. 4. Consider analytical validation (e.g., HPLC/MS) of the peptide stock if issues persist.
Reconstituted solution appears cloudy or contains particulates. Aggregation: Hydrophobic interactions between peptide molecules can cause them to clump, especially at high concentrations or after freeze-thaw cycles.[2] Low Solubility: The peptide may not be fully dissolved in the chosen solvent.1. Do not use a cloudy solution. Aggregated peptides can produce erroneous results. 2. Attempt to solubilize by gentle vortexing or brief sonication. 3. If aggregation is suspected, discard the aliquot. Prepare a fresh, more dilute stock solution. 4. Ensure you are using a recommended sterile buffer at a slightly acidic to neutral pH (5-7).[4]
Lyophilized powder was left on the bench at room temperature. Exposure to heat, light, and ambient moisture.For a few hours (unopened vial): The peptide is likely still viable. Immediately transfer it to a desiccator to cool, then store at -80°C.[10] Overnight or longer (unopened vial): Stability is compromised. The peptide may still be usable for non-critical experiments, but for quantitative or sensitive assays, it is highly recommended to use a new, properly stored vial. If the vial was opened: Discard the peptide. Moisture contamination is almost certain, and degradation has likely begun.
Section 3: Best Practice Protocols & Workflows

Following validated procedures is the ultimate way to prevent degradation.

Protocol 1: Handling and Weighing Lyophilized Leu-Phe-NHMe
  • Equilibration: Transfer the sealed vial of lyophilized Leu-Phe-NHMe from the -80°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.[4] This is a critical step to prevent condensation on the cold peptide when the vial is opened.[1]

  • Weighing Environment: Move the equilibrated vial to a clean, dry weighing area with low humidity.

  • Dispensing: Briefly open the vial, quickly weigh the desired amount of powder into a separate tube, and immediately reseal the stock vial.

  • Final Storage: Purge the headspace of the stock vial with an inert gas like argon or nitrogen, seal tightly with parafilm, and return it to -80°C storage.[10]

Protocol 2: Reconstitution and Aliquoting for Optimal Stability
  • Solvent Selection: Use a sterile, slightly acidic buffer (pH 5-7).[4] For peptides prone to oxidation, using a de-gassed buffer is recommended.[3]

  • Reconstitution: Add the appropriate volume of solvent to the vial containing the weighed peptide to achieve your desired stock concentration. Mix by gentle vortexing or pipetting up and down. Avoid vigorous shaking to minimize aggregation.

  • Aliquoting: Immediately after the peptide is fully dissolved, divide the entire stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.

  • Storage: Label the aliquots clearly with the peptide name, concentration, and date. Immediately store them at -80°C.[2]

  • Usage: When needed, retrieve a single aliquot from the freezer, thaw it, and use it for your experiment. Discard any unused portion of the thawed aliquot. Do not refreeze it.

Data Summary: Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Lyophilized Powder -80°CSeveral YearsGold Standard. [2] Requires desiccator equilibration before opening.
-20°CUp to 2 yearsAcceptable alternative for long-term storage.[1]
4°CNot RecommendedFor short-term shipping only.
In Solution (Aliquots) -80°CUp to 6 monthsBest for solutions. [5][6] Avoids freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term projects.[5][6]
4°C1-3 DaysNot recommended. Use immediately. High risk of degradation.
Section 4: Visualizing Degradation & Prevention

Understanding the processes visually can reinforce best practices.

Diagram 1: Primary Degradation Threats to Leu-Phe-NHMe

cluster_factors Degradation Factors cluster_products Degradation Products Peptide Intact Leu-Phe-NHMe Hydrolysis Hydrolyzed Fragments (Leu-Phe-OH + MeNH₂) Peptide->Hydrolysis Hydrolysis Oxidation Oxidized Phenylalanine Residue Peptide->Oxidation Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis pH Extreme pH pH->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Light UV Light Light->Oxidation

Caption: Key environmental factors leading to hydrolysis and oxidation of Leu-Phe-NHMe.

Diagram 2: Validated Workflow for Peptide Handling and Storage

A Receive Peptide Shipment B Log & Immediately Store Lyophilized Vial at -80°C A->B C Equilibrate Vial in Desiccator to Room Temp B->C Before First Use D Weigh Powder or Reconstitute in Sterile Buffer (pH 5-7) C->D E Create Single-Use Aliquots D->E F Store Aliquots at -80°C E->F G Thaw ONE Aliquot for Experiment F->G For Each Experiment H DISCARD Unused Solution (Do NOT Refreeze) G->H

Caption: Step-by-step workflow to maximize Leu-Phe-NHMe stability from receipt to use.

References
  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. [Link]

  • Do Peptides Degrade Over Time. (n.d.). Element Sarms. [Link]

  • Peptide Handling Guide; Tips on Storage of Synthetic Peptides. (n.d.). LifeTein. [Link]

  • Peptides and Probable Degradation Pathways. (2020). Veeprho. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Chemical Reviews, 121(15), 9579-9653. [Link]

  • Peptide Storage and Stability: Best Practices for Every Lab. (2023). Nordsci. [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. [Link]

Sources

Validation & Comparative

Unmasking Stability: A Comparative Analysis of Hydrolysis Rates of Leu-Phe-OMe vs. Leu-Phe-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

For researchers in peptide chemistry and drug development, understanding the stability of a peptide's C-terminus is paramount. The choice between a methyl ester (-OMe) and an N-methyl amide (-NHMe) can drastically alter a molecule's pharmacokinetic profile, dictating its viability as a therapeutic agent or a research tool. This guide provides an in-depth comparison of the hydrolysis rates of Leucyl-Phenylalanine methyl ester (Leu-Phe-OMe) and Leucyl-Phenylalanine-N-methylamide (Leu-Phe-NHMe), grounded in fundamental chemical principles and supported by analogous experimental data from enzymatic assays.

The Chemical Imperative: Why Esters Yield Faster than Amides

At its core, hydrolysis is a nucleophilic acyl substitution reaction where water acts as the nucleophile to break a bond.[1][2] The significant difference in hydrolysis rates between an ester and an amide stems from the electronic properties and stability of the respective functional groups.

Key Factors Governing Chemical Stability:

  • Leaving Group Ability: The rate of nucleophilic acyl substitution is heavily influenced by the ability of the leaving group to depart. In the hydrolysis of Leu-Phe-OMe, the leaving group is a methoxide ion (CH₃O⁻). In the case of Leu-Phe-NHMe, it is a methylamide ion (CH₃NH⁻). The conjugate acid of methoxide is methanol (pKa ~15.5), while the conjugate acid of the methylamide ion is methylamine (pKa ~10.6). A better leaving group is a weaker base (i.e., its conjugate acid has a lower pKa). Therefore, methoxide is a significantly better and more stable leaving group than the methylamide ion, facilitating a faster reaction.

  • Resonance Stabilization: The amide bond is exceptionally stable due to a strong resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[3][4][5] This gives the C-N bond partial double-bond character, making it shorter, stronger, and less susceptible to nucleophilic attack. While esters also exhibit resonance, the delocalization from the ether oxygen is less pronounced because oxygen is more electronegative than nitrogen and less willing to share its electrons.[3][5] This fundamental difference renders the ester carbonyl more electrophilic and reactive.

Consequently, under identical non-enzymatic conditions (acidic or basic), Leu-Phe-OMe will inherently hydrolyze at a much faster rate than Leu-Phe-NHMe.

The Enzymatic Accelerator: A Chymotrypsin Case Study

While chemical hydrolysis provides a baseline, most biologically relevant hydrolysis is enzyme-mediated. For peptides containing Phenylalanine (Phe), the serine protease α-chymotrypsin is a primary catalyst for cleavage.[6][7] Chymotrypsin dramatically amplifies the inherent reactivity difference between esters and amides.

The enzyme utilizes a "Ping-Pong" mechanism involving a catalytic triad (Ser195, His57, Asp102) to form a covalent acyl-enzyme intermediate.[7][8] The reaction proceeds in two major stages: acylation (formation of the intermediate and release of the first product) and deacylation (hydrolysis of the intermediate to release the second product and regenerate the enzyme).

Caption: Generalized Ping-Pong mechanism for chymotrypsin hydrolysis.

The critical difference lies in the rate-limiting step:

  • For Amides (Leu-Phe-NHMe): The C-N bond is strong and the -NHMe group is a poor leaving group. Therefore, the acylation step (formation of the acyl-enzyme intermediate) is slow and rate-limiting.[8]

  • For Esters (Leu-Phe-OMe): The C-O bond is weaker and the -OMe group is a good leaving group. Acylation is extremely rapid. The rate-limiting step is typically the slower deacylation step , where water hydrolyzes the acyl-enzyme intermediate.[8]

Supporting Experimental Data

While direct kinetic data for Leu-Phe-OMe vs. Leu-Phe-NHMe is sparse, a vast body of literature on analogous substrates consistently demonstrates the dramatic difference in enzymatic hydrolysis rates. The data below for N-acetylated amino acid derivatives catalyzed by chymotrypsin serves as a powerful proxy.

Substratekcat (s⁻¹)Km (M)kcat/Km (M⁻¹s⁻¹)Substrate TypeReference
N-acetyl-L-Trp-NH₂ 0.0267.3 x 10⁻³3.6Amide[8]
N-acetyl-L-Trp-OEt 279.7 x 10⁻⁵280,000Ester[8]
N-acetyl-L-Tyr-Gly-NH₂ 0.502.3 x 10⁻²22Amide[8]
N-acetyl-L-Tyr-OEt 1937.0 x 10⁻⁴280,000Ester[8]
N-acetyl-L-Phe-NH₂ 0.093.5 x 10⁻²2.6Amide[9]

Experimental Protocol: An HPLC-Based Assay for Direct Comparison

To empirically validate these principles, a direct, quantitative comparison can be performed using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress over time. This protocol provides a robust framework for such an investigation.

Objective

To determine and compare the initial rates of hydrolysis of Leu-Phe-OMe and Leu-Phe-NHMe catalyzed by α-chymotrypsin.

Materials and Reagents
  • Substrates: Leu-Phe-OMe and Leu-Phe-NHMe (high purity, >98%)

  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂

  • Enzyme Stock Solution: 1 mg/mL α-chymotrypsin in 1 mM HCl (prepare fresh)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • HPLC Mobile Phase A: 0.1% TFA in water

  • HPLC Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_sub Prepare Substrate Stocks (in Buffer or DMSO) add_sub Add Substrate Solution prep_sub->add_sub prep_enz Prepare Enzyme Working Solution (Dilute Stock in Buffer) add_enz Initiate Reaction (Add Enzyme Solution) prep_enz->add_enz prep_hplc Equilibrate HPLC System thermo Thermostat Reaction Tubes (e.g., 25°C) thermo->add_sub add_sub->add_enz sample Take Aliquots at Time Points (t=0, 1, 2, 5, 10... min) add_enz->sample quench Quench Reaction (Add Aliquot to TFA) sample->quench inject Inject onto HPLC quench->inject analyze Analyze Data: Integrate Peak Areas inject->analyze

Caption: HPLC-based workflow for kinetic analysis of peptide hydrolysis.
Step-by-Step Methodology
  • HPLC Method Development: Develop an HPLC gradient method capable of resolving the substrate (Leu-Phe-OMe or Leu-Phe-NHMe) from the hydrolysis product (Leu-Phe). A typical gradient might be 5% to 95% Mobile Phase B over 15-20 minutes.

  • Standard Curve Generation: Prepare standard solutions of known concentrations for both the substrate and the product. Inject these to determine their retention times and create calibration curves based on peak area.

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures. For a 1 mL final volume:

    • Add 950 µL of Tris-HCl buffer.

    • Add 25 µL of a 40 mM substrate stock solution (for a final concentration of 1 mM).

    • Place the tubes in a thermoblock at 25°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of a freshly diluted chymotrypsin working solution (e.g., 0.1 mg/mL for a final concentration of 2.5 µg/mL). Mix gently.

    • Immediately withdraw a 100 µL aliquot (this is the t=0 time point) and add it to a vial containing 100 µL of the 10% TFA quenching solution.

  • Time-Course Sampling:

    • Withdraw additional 100 µL aliquots at subsequent time points (e.g., for Leu-Phe-OMe: 1, 2, 3, 5, 10 minutes; for Leu-Phe-NHMe: 10, 20, 40, 60, 90 minutes). Quench each aliquot immediately in TFA.

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining substrate and the formed product using their respective peak areas and the standard curves.

    • Plot substrate concentration versus time. The initial reaction rate (v₀) is the absolute value of the slope of the linear portion of this curve.

    • Compare the calculated v₀ for Leu-Phe-OMe and Leu-Phe-NHMe.

Conclusion and Implications for Researchers

The evidence is unequivocal: Leu-Phe-OMe is hydrolyzed at a substantially faster rate than Leu-Phe-NHMe , both chemically and, most significantly, enzymatically. The difference in enzymatic hydrolysis rates, likely spanning several orders of magnitude, is driven by the fundamental mechanics of the chymotrypsin catalytic cycle, which favors the rapid cleavage of the labile ester bond.

For scientists in drug discovery and development, this has profound implications:

  • Prodrug Strategy: A biologically active but poorly soluble or permeable peptide ending in a carboxylic acid could be masked as a methyl ester (like Leu-Phe-OMe) to improve its properties. This prodrug would then be rapidly hydrolyzed in vivo by esterases to release the active parent molecule.

  • Metabolic Stability: To increase the half-life of a peptide therapeutic and protect it from rapid degradation by proteases, modifying the C-terminus to an N-methyl amide (like Leu-Phe-NHMe) is a highly effective strategy. The robust nature of this bond significantly slows enzymatic cleavage, prolonging the peptide's circulation time and therapeutic window.

By understanding these core principles, researchers can rationally design peptides with tailored stability profiles, accelerating the development of next-generation therapeutics.

References

  • Ashworth, R. J., et al. (1976). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Biochemical Society Transactions, 4(3), 565–567. [Link]

  • University of Minnesota, St. John's University. (2016). Mechanisms of Enzyme Catalysis. Biology LibreTexts. [Link]

  • Martinek, K., et al. (1975). [Kinetics of alpha-chymotrypsin catalyzed hydrolysis in equilibrium. II. Comparison of ester and amide substrates]. Molekuliarnaia biologiia, 9(4), 596–603. [Link]

  • Petkov, D., & Stoineva, I. (1984). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Biochemistry International, 8(3), 307-314. [Link]

  • StackExchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]

  • Slideshare. (2015). Chymotrypsin Serine Protease Mechanism. [Link]

  • Huang, H. T., & Niemann, C. (1951). The Kinetics of the α-Chymotrypsin-Catalyzed Hydrolysis of Acetyl- and Nicotinyl-L-phenylalaninamide in Aqueous Solutions at 25° and pH 7.9. Journal of the American Chemical Society, 73(4), 1541–1548. [Link]

  • University of California, Davis. (2020). Chymotrypsin- A Case Study. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Chymotrypsin. [Link]

  • Berezin, I. V., et al. (1973). The mechanism of the alpha-chymotrypsin and trypsin-catalyzed hydrolysis of amides. European Journal of Biochemistry, 38(3), 529-536. [Link]

  • Bender, M. L., & Glasson, W. A. (1960). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis and Methanolysis of Acetyl-L-phenylalanine Methyl Ester. Journal of the American Chemical Society, 82(12), 3336–3342. [Link]

  • University of Minnesota, Morris. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Gutfreund, H., & Sturtevant, J. M. (1956). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Biochemical Journal, 63(4), 656–661. [Link]

  • Shimamoto, N., & Fukutome, H. (1975). Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates. Journal of Biochemistry, 78(4), 663-671. [Link]

  • Hess, G. P., et al. (1970). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society, 92(13), 3815–3821. [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • University of Leeds. (n.d.). Total amino acid composition of the peptide. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Chromogenix. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. [Link]

  • Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. [Link]

  • University of Arkansas at Little Rock. (2023). Hydrolysis of Esters and Amides. Chemistry LibreTexts. [Link]

  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]

  • Google Patents. (n.d.). CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin.
  • Huang, H. T., & Niemann, C. (1953). The Kinetics of the α-Chymotrypsin Catalyzed Hydrolysis of Acetyl-L-tyrosinhydroxamide in Aqueous Solutions at 25° and pH 7.6. Journal of the American Chemical Society, 75(4), 884-888. [Link]

  • AK Lectures. (2015, March 19). Mechanism of Chymotrypsin and Catalytic Triad [Video]. YouTube. [Link]

  • AK Lectures. (2015, March 19). Chymotrypsin and Covalent Catalysis [Video]. YouTube. [Link]

Sources

A Comparative Guide to Chemotactic Peptides: N-formyl-Met-Leu-Phe (fMLP) vs. Leu-Phe-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of the potent bacterial mimic N-formyl-Met-Leu-Phe (fMLP) and the structurally simpler dipeptide, Leu-Phe-NHMe. Designed for researchers, immunologists, and drug development professionals, this document moves beyond a simple feature list to explore the critical structure-activity relationships (SAR) that govern efficacy at formyl peptide receptors (FPRs). By contrasting the well-documented, powerful effects of fMLP with the predicted activity of Leu-Phe-NHMe, we illuminate the precise molecular determinants essential for initiating the innate immune response.

Introduction: The Archetype and the Analog

The innate immune system relies on its ability to recognize molecular patterns associated with pathogens and cellular damage. N-formylated peptides, released by bacteria and damaged mitochondria, are classic examples of such patterns.[1][2] N-formyl-Met-Leu-Phe (fMLP) is the prototypical and most extensively studied of these peptides, acting as a powerful chemoattractant that recruits phagocytic leukocytes, like neutrophils, to sites of infection or injury.[3][4] Its activity is mediated through a family of G protein-coupled receptors (GPCRs), primarily the high-affinity Formyl Peptide Receptor 1 (FPR1).[5]

In contrast, Leu-Phe-NHMe represents a significant structural simplification. It is a non-formylated dipeptide amide that lacks the two key features responsible for fMLP's potent activity: the N-terminal formyl group and the initial methionine residue. This guide will use Leu-Phe-NHMe as a tool to dissect the SAR of FPR agonists, explaining not just what fMLP does, but why its specific structure is so critical for its function.

N-formyl-Met-Leu-Phe (fMLP): A Potent Pro-inflammatory Agonist

fMLP is a synthetic tripeptide that mimics the N-terminal sequence of bacterial proteins, making it a powerful tool for studying neutrophil activation.[1] Its binding to FPR1 on the surface of neutrophils triggers a cascade of intracellular events fundamental to the inflammatory response.[6]

Receptor Interaction and Signaling Cascade

fMLP binds to FPR1 with high affinity.[5] This receptor is coupled to a pertussis toxin-sensitive inhibitory G-protein (Gi).[7] Ligand binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which then activate distinct downstream effectors.[8]

The primary signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing a rapid and transient release of stored Ca2+ into the cytosol.[8] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, culminating in a coordinated cellular response.[8]

fMLP_Signaling_Pathway cluster_cytosol Cytosol fMLP fMLP FPR1 FPR1 Receptor fMLP->FPR1 G_protein Gαi(GDP)-Gβγ FPR1->G_protein Activates G_protein_active Gαi(GTP) + Gβγ G_protein->G_protein_active GTP/GDP Exchange PLC PLC G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates Ca_release->PKC Co-activates Responses Cellular Responses (Chemotaxis, Superoxide Prod., etc.) Ca_release->Responses PKC->Responses

fMLP Signaling Cascade in Neutrophils
Key Biological Activities

Activation of the fMLP/FPR1 axis elicits a hierarchy of neutrophil functions in a concentration-dependent manner:

  • Chemotaxis: The directed migration of neutrophils along a concentration gradient of fMLP is one of the most sensitive responses, occurring at concentrations as low as 10⁻¹¹ M.[9]

  • Degranulation: The release of enzymes from intracellular granules is triggered at slightly higher concentrations.[9]

  • Superoxide Anion Production: A robust respiratory burst, mediated by the NADPH oxidase enzyme complex, requires higher concentrations of fMLP, typically in the 10⁻⁸ M to 10⁻⁶ M range.[10]

Leu-Phe-NHMe: A Structural and Functional Analysis

Direct experimental data on the biological activity of the dipeptide Leu-Phe-NHMe in the context of neutrophil chemoattraction is notably absent from peer-reviewed literature. However, a robust understanding of fMLP's structure-activity relationship allows for a highly confident prediction of its functional profile.

Insights from Structure-Activity Relationship (SAR) Studies

Decades of research modifying the fMLP structure have established clear rules for receptor binding and activation.[11]

  • The N-Formyl Group is Critical: The N-terminal formyl group (HCO-) is a paramount feature for high-affinity binding to FPR1.[1][9] It is believed to form a crucial hydrogen bond within the receptor's binding pocket. While some non-formylated peptides can interact with FPRs, their potency is orders of magnitude lower.[3] The absence of this group in Leu-Phe-NHMe is the most significant predictor of its low activity.

  • The Methionine Residue is Key: The initial methionine residue is not merely a spacer; its side chain interacts with a hydrophobic pocket in the receptor.[11] Its replacement or removal significantly impacts binding affinity.

  • Peptide Length and Composition: Tripeptides are generally more potent than dipeptides.[9] The specific sequence of hydrophobic amino acids (Met, Leu, Phe) is optimized in fMLP for maximal interaction with the receptor's binding domains.[11] While Leu and Phe are potent hydrophobic residues, the dipeptide structure of Leu-Phe-NHMe lacks the optimal length and the crucial N-terminal anchor provided by formyl-methionine.

Based on these established SAR principles, Leu-Phe-NHMe is predicted to be either completely inactive or a very weak antagonist/agonist at FPR1, with negligible ability to induce chemotaxis, calcium mobilization, or superoxide production at physiologically relevant concentrations.

Quantitative Comparison

The following tables summarize the structural and functional differences between fMLP and Leu-Phe-NHMe.

Table 1: Structural and Physicochemical Properties
FeatureN-formyl-Met-Leu-Phe (fMLP)Leu-Phe-NHMeRationale for Difference
Sequence For-Met-Leu-PheLeu-Phe-NHMefMLP is a tripeptide; Leu-Phe-NHMe is a dipeptide amide.
N-Terminus N-formyl groupFree amineThe N-formyl group is a key recognition motif for FPR1.[1]
Molecular Weight 437.6 g/mol 263.36 g/mol Difference in length and presence of Met and formyl group.
Key Residues Met (P1), Leu (P2), Phe (P3)Leu (P1), Phe (P2)fMLP's sequence is optimized for FPR1 binding pockets.[11]
Predicted Charge (pH 7.4) -1 (due to C-terminal carboxyl)+1 (due to N-terminal amine)Carboxyl group vs. free amine and C-terminal amide.
Table 2: Comparative Biological Activity
ParameterN-formyl-Met-Leu-Phe (fMLP)Leu-Phe-NHMe
Primary Receptor FPR1 (High Affinity)[5]Not Reported / Predicted Low Affinity for FPR1
Chemotaxis (EC₅₀) ~7 x 10⁻¹¹ M[9]Not Reported / Predicted Inactive
Superoxide Production Activated at >10⁻⁸ M[10]Not Reported / Predicted Inactive
Ca²⁺ Mobilization Potent Agonist[12]Not Reported / Predicted Inactive
Overall Activity Potent Chemoattractant Agonist[3]Predicted Inactive / Negligible Activity

Experimental Methodologies for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of standardized in-vitro assays using primary human neutrophils would be employed. fMLP would serve as the positive control.

A. Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the directed migration of cells through a microporous membrane towards a chemoattractant.

Causality: The principle is to create a chemical gradient. Cells possessing functional receptors for the chemoattractant will actively migrate through the pores from the upper chamber (low concentration) to the lower chamber (high concentration). The number of migrated cells is proportional to the potency of the chemoattractant.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend purified cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.

  • Chamber Setup: Place a polycarbonate membrane (e.g., 5 µm pore size) between the upper and lower wells of a Boyden chamber apparatus.

  • Loading Chemoattractant: Add assay buffer containing various concentrations of the test peptides (fMLP: 10⁻¹² to 10⁻⁷ M; Leu-Phe-NHMe: 10⁻⁹ to 10⁻⁵ M) to the lower wells. Use buffer alone as a negative control.

  • Loading Cells: Add 100 µL of the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 60-90 minutes to allow for cell migration.

  • Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface with a dye (e.g., Diff-Quik). Count the number of migrated cells in several high-power fields using a light microscope.

Chemotaxis_Workflow A 1. Isolate Human Neutrophils E 5. Load Neutrophil Suspension into Upper Chamber A->E B 2. Prepare Chemoattractant Dilutions (fMLP, Leu-Phe-NHMe) C 3. Load Chemoattractant into Lower Chamber B->C D 4. Place Porous Membrane C->D D->E F 6. Incubate (37°C, 60-90 min) E->F G 7. Fix, Stain, and Count Migrated Cells on Membrane F->G H 8. Plot Cell Count vs. Concentration G->H

Workflow for Boyden Chamber Chemotaxis Assay
B. Superoxide Anion Production Assay (Cytochrome c Reduction)

This photometric assay measures the production of superoxide (O₂⁻), a key component of the neutrophil respiratory burst, by its ability to reduce cytochrome c.

Causality: The NADPH oxidase complex, upon activation, transfers an electron to molecular oxygen to form O₂⁻. This highly reactive species can reduce the ferric (Fe³⁺) form of cytochrome c to the ferrous (Fe²⁺) form, causing a measurable increase in absorbance at 550 nm. The inclusion of superoxide dismutase (SOD), which scavenges O₂⁻, in a control reaction confirms the specificity of the measurement.

Protocol:

  • Cell Preparation: Isolate neutrophils as described above. Resuspend in HBSS with Ca²⁺ and Mg²⁺ at 1 x 10⁶ cells/mL.

  • Reagent Preparation: Prepare a reaction mixture containing 80 µM cytochrome c in HBSS.

  • Assay Setup: In a 96-well plate, add 50 µL of neutrophil suspension to each well.

  • Priming (Optional but Recommended): Add a priming agent like Cytochalasin B (5 µg/mL) and incubate for 5 minutes at 37°C. This enhances the response to fMLP by preventing actin polymerization.

  • Stimulation: Add 50 µL of the test peptide dilutions (fMLP: 10⁻⁹ to 10⁻⁶ M; Leu-Phe-NHMe: 10⁻⁷ to 10⁻⁴ M) to the wells to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm kinetically over 15-30 minutes.

  • Data Analysis: Calculate the rate of superoxide production from the slope of the absorbance curve, using the extinction coefficient for cytochrome c reduction (21.1 mM⁻¹cm⁻¹).

Superoxide_Workflow A 1. Prepare Neutrophil Suspension and Cytochrome c Solution B 2. Add Cells to 96-well Plate A->B C 3. Prime Cells with Cytochalasin B (5 min, 37°C) B->C D 4. Add Peptide Stimulant (fMLP or Leu-Phe-NHMe) C->D E 5. Immediately Measure Absorbance (550 nm) Kinetically in Plate Reader D->E F 6. Calculate Rate of O₂⁻ Production E->F

Workflow for Superoxide Production Assay
C. Intracellular Calcium Mobilization Assay

This fluorescence-based assay measures the transient increase in cytosolic free calcium concentration following receptor activation.

Causality: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). In its ester (AM) form, the dye is cell-permeant. Intracellular esterases cleave the AM group, trapping the dye inside. Upon binding to Ca²⁺ released from intracellular stores, the dye's fluorescence intensity increases dramatically. This change is monitored in real-time using a fluorometric plate reader.

Protocol:

  • Cell Preparation: Isolate neutrophils and resuspend them in a loading buffer (HBSS without Ca²⁺/Mg²⁺) at 2-4 x 10⁶ cells/mL.

  • Dye Loading: Add a fluorescent calcium indicator (e.g., Fluo-4 AM, 2 µM) and an anion-exchange inhibitor like probenecid (to prevent dye extrusion). Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells once to remove extracellular dye and resuspend them in an assay buffer (HBSS with Ca²⁺/Mg²⁺ and probenecid).

  • Assay Setup: Aliquot cells into a black-walled, clear-bottom 96-well plate.

  • Measurement: Place the plate in a fluorometric plate reader equipped with injectors. Record a baseline fluorescence reading for ~30 seconds.

  • Injection and Stimulation: Inject the test peptide (fMLP: 10⁻¹⁰ to 10⁻⁷ M; Leu-Phe-NHMe: 10⁻⁸ to 10⁻⁵ M) and continue recording fluorescence for an additional 2-3 minutes.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against peptide concentration to determine EC₅₀ values.

Calcium_Workflow A 1. Load Neutrophils with a Ca²⁺-sensitive Dye (e.g., Fluo-4 AM) B 2. Wash to Remove Extracellular Dye A->B C 3. Aliquot Cells into 96-well Plate B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject Peptide Stimulant D->E F 6. Record Fluorescence Change in Real-Time E->F G 7. Quantify Peak Response vs. Baseline F->G

Workflow for Calcium Mobilization Assay

Conclusion and Future Directions

The comparison between N-formyl-Met-Leu-Phe and Leu-Phe-NHMe serves as a powerful illustration of the exquisite specificity of GPCR-ligand interactions. While fMLP is a potent, well-characterized agonist that robustly activates neutrophils via FPR1, all available SAR data predict that the dipeptide Leu-Phe-NHMe would be functionally inert. This stark difference is not arbitrary; it is a direct consequence of removing the key structural motifs—the N-formyl group and the methionine residue—that are essential for high-affinity receptor binding and subsequent signal transduction.

For researchers in immunology and drug development, this comparison underscores a critical principle: minor structural modifications can lead to profound changes in biological activity. Understanding the precise SAR of the fMLP-FPR1 interaction is not merely an academic exercise; it provides the foundational knowledge required for the rational design of novel FPR modulators, including specific agonists or antagonists with therapeutic potential for a range of inflammatory diseases.

References

  • Cavicchioni, G., Fraulini, A., Falzarano, S., & Spisani, S. (2006). Structure-activity relationship of for-L-Met L-Leu-L-Phe-OMe analogues in human neutrophils. Bioorganic Chemistry, 34(5), 298-318. [Link]

  • Pan, Z. K. (2009). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Current Pharmaceutical Design, 15(28), 3295-3301. [Link]

  • Udaykumar, D., Ganesan, A., & Ponnuswamy, M. N. (2005). Conformational investigations on analogs of inflammation response inducing chemotactic tripeptide fMLP. Biopolymers, 80(5), 633-643. [Link]

  • Hsieh, C. H., et al. (2017). Dipeptide HCH6-1 Inhibits Neutrophil Activation and Protects Against Acute Lung Injury by Blocking FPR1. Free Radical Biology and Medicine, 106, 254-269. [Link]

  • Showell, H. J., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. The Journal of Experimental Medicine, 143(5), 1154-1169. [Link]

  • Pfister, R. R., et al. (1995). Bioactivity of Peptide Analogs of the Neutrophil Chemoattractant, N-Acetyl-Proline-Glycine-Proline. Investigative Ophthalmology & Visual Science, 36(7), 1413-1422. [Link]

  • Wikipedia contributors. (2024). N-Formylmethionine-leucyl-phenylalanine. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). N-Formylmethionine. Wikipedia, The Free Encyclopedia. [Link]

  • Spisani, S., et al. (2000). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Journal of Peptide Research, 55(6), 461-469. [Link]

  • Okajima, F., Katada, T., & Ui, M. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Journal of Biological Chemistry, 260(12), 6761-6768. [Link]

  • Sisto, M., Lisi, S., Lofrumento, D. D., & D'Amore, M. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 11, 1055. [Link]

  • Heit, B. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11639. [Link]

  • Edwards, S. W., et al. (2018). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Mediators of Inflammation, 2018, 5923178. [Link]

  • Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Dhaliwal, K. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172-1184. [Link]

  • Jo, A. R., et al. (2011). N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow. The FASEB Journal, 25(5), 1647-1658. [Link]

  • Wilkinson, P. C. (1979). Synthetic peptide chemotactic factors for neutrophils: the range of active peptides, their efficacy and inhibitory activity, and susceptibility of the cellular response to enzymes and bacterial toxins. Immunology, 36(4), 579-588. [Link]

  • Grygorczyk, R., Kania, E., & Faff-Michalak, L. (2024). ATP and Formyl Peptides Facilitate Chemoattractant Leukotriene-B4 Synthesis and Drive Calcium Fluxes, Which May Contribute to Neutrophil Swarming at Sites of Cell Damage and Pathogens Invasion. International Journal of Molecular Sciences, 25(11), 5853. [Link]

  • Fu, H., et al. (2004). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology, 112(2), 201-210. [Link]

Sources

The Orthogonal Imperative: Validating Peptide Purity Using RP-HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Single Peak" Fallacy

In peptide synthesis and purification, a single symmetrical peak on a UV chromatogram is the most dangerous data point in the laboratory. It offers a false sense of security.

As an Application Scientist, I frequently encounter researchers who claim "98% purity" based solely on a standard RP-HPLC gradient at 214 nm. When we run these same samples through high-resolution LC-MS, the "purity" often drops to 85% or lower. Why? Because UV detection is non-selective; it aggregates absorbance. It cannot distinguish between the target peptide and a co-eluting deletion sequence (missing one amino acid) or a diastereomer (L- to D-isomerization) that shares similar hydrophobicity.

The Core Thesis of this Guide: True peptide validation requires Orthogonality . You must use two distinct detection principles—RP-HPLC (UV) for quantification and LC-MS for identification—often requiring different mobile phase chemistries to function correctly.

Part 2: Technique Comparison (UV vs. MS)

To validate purity, one must understand the fundamental conflict between these two detectors: The TFA Paradox.

  • RP-HPLC (UV): Relies on Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1][2] TFA masks silanol interactions on the column and pairs with basic residues, resulting in sharp, symmetrical peaks.[3]

  • LC-MS: Hates TFA.[2][3][4] The trifluoroacetate anion causes severe ion suppression in the electrospray source, reducing sensitivity by up to an order of magnitude and masking trace impurities.

Comparative Performance Matrix
FeatureRP-HPLC (UV @ 214 nm) LC-MS (ESI-QTOF/Orbitrap) The Hybrid Dilemma
Primary Utility Quantification. Area % is roughly proportional to mass.Identification. Confirms MW and sequence coverage.Compromise is required.[5]
Mobile Phase Additive TFA (0.1%). Essential for peak shape.[3][6]Formic Acid (0.1%). Essential for ionization.DFA (Difluoroacetic Acid) or Low TFA (0.02%).
Blind Spots Co-eluting impurities, salts, non-chromophores.Ion suppression effects; poor quantitation (ionization varies by sequence).Reduced peak capacity compared to pure TFA methods.[7]
Sensitivity Moderate (µg range).High (ng to pg range).Variable.
Linearity Excellent (Beer-Lambert Law).Poor (Dynamic range limited by detector saturation).N/A

Part 3: The "Dual-Stream" Validation Protocol

Do not attempt to do everything in a single run unless you are using specialized "compromise" modifiers like DFA. The most robust standard is to run two parallel methods .

Method A: The Quantifier (RP-HPLC-UV)

Objective: Determine Purity % based on integrated peak area.

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm, 100 Å). Note: Use 300 Å for peptides > 30 AA.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 65% B over 30 minutes (approx. 2% gradient slope/min).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr residues).

  • Critical Step: Calculate purity using (Area of Main Peak / Total Integrated Area) * 100.

Method B: The Identifier (LC-MS)

Objective: Identify the main peak and hunt for "hidden" impurities (mass adducts, truncations).

  • Column: C18 (Narrow bore: 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid (FA) in ACN.[6]

  • Gradient: Similar slope to Method A, but adjusted for column volume.

  • Detection: ESI+ (Positive Mode), Scan Range m/z 300–2000.

  • Critical Step: Extract Ion Chromatograms (EIC) for the target mass. Look for masses corresponding to [M+H]+, [M+Na]+ (+22 Da), and [M+K]+ (+38 Da).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic required when UV and MS data conflict.

PeptideValidation Start Crude/Purified Peptide Sample Split Split Sample Start->Split MethodA Method A: RP-HPLC (UV) 0.1% TFA (Quantification) Split->MethodA MethodB Method B: LC-MS 0.1% Formic Acid (Identification) Split->MethodB DataA Data: UV Purity % MethodA->DataA DataB Data: Mass Spectrum (TIC/EIC) MethodB->DataB Compare Compare Profiles DataA->Compare DataB->Compare Match UV Single Peak AND MS Single Mass? Compare->Match Yes VALIDATED High Confidence Purity Match->Yes Yes No DISCREPANCY (e.g., UV=99%, MS shows +16Da peak) Match->No No Troubleshoot Investigate: 1. Co-elution (Change Gradient/pH) 2. Oxidation (+16 Da) 3. Deamidation (+1 Da) No->Troubleshoot Troubleshoot->MethodA Re-run with optimized method

Caption: Figure 1: The "Dual-Stream" orthogonal workflow ensures that impurities hidden by UV limitations are caught by MS, and vice versa.

Part 5: Data Analysis Case Study

Let us analyze a theoretical scenario involving a synthetic peptide: Exenatide (GLP-1 agonist) .

Experimental Data
ParameterMethod A (UV/TFA) ResultMethod B (MS/Formic) Result
Retention Time 12.4 min (Sharp Peak)12.2 min (Broader Peak)
Purity Calculation 98.5% (Area under curve)N/A (Qualitative)
Observed Mass N/AMain Peak: 4186.6 Da (Target)Minor Peak: 4202.6 Da (+16 Da)
Interpretation "Pure"Oxidized Impurity Detected

Analysis: The UV method (Method A) failed to separate the oxidized methionine variant (+16 Da) from the main peak because the hydrophobicity shift was negligible in the TFA buffer. However, the MS method (Method B) clearly resolved the mass difference.

  • Corrective Action: The researcher must re-develop the HPLC method, likely by changing the gradient slope or using a Phenyl-Hexyl column (which separates based on pi-pi interactions) to resolve the oxidized species before final quantification.

Part 6: Expert Insights & Troubleshooting

The "Ghost" Peak (Salt Adducts)

Observation: You see a mass of [M+Na]+ or [M+TFA]+ in the MS spectrum. Causality: This is not an impurity in the synthesis; it is an artifact of the buffer. Sodium adducts are common if glassware wasn't washed with acid. TFA adducts (+114 Da) appear if you didn't flush the system well after Method A. Fix: Use "De-clustering Potential" (DP) in the MS source to break fragile adducts, or switch to high-purity solvents.

Peak Broadening in MS

Observation: Method B peaks look terrible compared to Method A. Causality: Formic acid is a weaker ion-pairing agent than TFA.[7] The peptide interacts with residual silanols on the silica column, causing tailing. Fix: Use a Charged Surface Hybrid (CSH) column or a column specifically designed for peptide mapping (e.g., Agilent AdvanceBio or Waters CSH), which are designed to work well with weak acids like formic acid [1].

The "Missing" Impurity

Observation: UV shows an impurity at 5%, but MS shows nothing at that retention time. Causality: The impurity might not ionize (e.g., a plasticizer from the tube) or it is suppressed by the main peptide. Fix: Trust the UV for quantification of non-peptide impurities. Trust the MS for identification of peptide-related impurities.

References

  • Agilent Technologies. (2020).[8] In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q‑TOF. Application Note. Link

  • United States Pharmacopeia (USP). (2022).[9][10] General Chapter <621> Chromatography. USP-NF. Link

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: TFA vs. Formic Acid vs. DFA. Waters Blog. Link

  • Sigma-Aldrich. (2018). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Technical Guide. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of L-Leucyl-L-phenylalanine methylamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

L-Leucyl-L-phenylalanine methylamide is a dipeptide derivative utilized in peptide synthesis and pharmaceutical research for its potential to enhance the bioavailability of therapeutic agents.[1] Although not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200) for similar amino acid compounds, it is crucial to handle all laboratory chemicals with care, assuming that the toxicological properties have not been fully investigated.[2][3]

I. Hazard Assessment and Risk Mitigation

Before beginning any work with this compound, a thorough risk assessment is essential. Based on data from similar compounds, the primary risks are associated with direct contact and inhalation of the powdered form.

Potential Hazards:

  • Eye and Skin Irritation: Direct contact may cause irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the mucous membranes and upper respiratory tract.[4]

  • Ingestion: May be harmful if swallowed.[4][6]

Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety glasses or goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[7]

  • Body Protection: A laboratory coat is required to prevent skin contact.[4]

II. Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area and ensure adequate ventilation.[2]

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][8]

  • Decontamination: The affected area should be cleaned to ensure no residual peptide remains. For laboratory surfaces and equipment, specialized enzymatic detergents are effective in decontaminating proteins and peptides.[9] A solution of sodium hypochlorite (bleach) at a concentration of 6% can also be used for thorough cleaning, followed by a rinse with water.[9]

Decontamination Agent Concentration Application
Enzymatic Detergent1% (m/v)Soaking contaminated material or direct application to surfaces.[9]
Sodium Hypochlorite6%Final cleaning step after initial decontamination.[9]
III. Waste Disposal Workflow

The disposal of this compound and associated waste must comply with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.[10]

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[10]

  • Container Labeling: The waste container must be in good condition, compatible with the chemical waste, and clearly labeled as "Hazardous Waste." The label must include the full chemical name ("this compound") and the approximate quantity.[11]

  • Container Management: The hazardous waste container must be kept closed at all times, except when adding waste. It should be stored in a designated satellite accumulation area near the point of generation.[11]

  • Institutional Protocols: Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal contractor.[10]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_response Response & Segregation cluster_disposal Final Disposal Start Handling this compound PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Generated Waste Generated (Unused product, contaminated items) PPE->Waste_Generated Spill Spill Occurs PPE->Spill Segregate_Waste Segregate into a dedicated, labeled hazardous waste container Waste_Generated->Segregate_Waste Spill_Cleanup Follow Spill Protocol (Sweep, Decontaminate) Spill->Spill_Cleanup Spill_Cleanup->Segregate_Waste Store_Waste Store container in Satellite Accumulation Area Segregate_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EH&S) for pickup Store_Waste->Contact_EHS End Disposal by Licensed Contractor Contact_EHS->End

Caption: Disposal workflow for this compound.

IV. Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide for this compound, researchers can ensure a safe working environment and maintain compliance with all applicable regulations. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your research.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • Peptide decontamin
  • Chemical wastes in the peptide synthesis process and ways to reduce them. SpinChem.
  • RGD Peptide - Safety Data Sheet. (2025, July 1). Vertex AI Search.
  • SAFETY D
  • Cleaning Process Design for Peptide Therapeutics. (2024, April 1).
  • SAFETY DATA SHEET. (2014, September 9). Fisher Scientific.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • SAFETY D
  • JQ-2906 - Safety Data Sheet. (2023, June 10). Vertex AI Search.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • SAFETY D
  • Peptide fractionation and Clean-Up Protocols. (2011, October 4). UWPR.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Material Safety D
  • L-Phenylalanine CAS No 63-91-2 MATERIAL SAFETY D
  • Leucyl- L -phenylalanine, 3063-05-6, High-Purity, SMB00982. Sigma-Aldrich.
  • This compound. Chem-Impex.
  • L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester-SDS. MedChemExpress.
  • L-PHENYLALANINE FOR BIOCHEMISTRY. Loba Chemie.
  • L-Phenylalanine - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucyl-L-phenylalanine methylamide
Reactant of Route 2
Reactant of Route 2
L-Leucyl-L-phenylalanine methylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.